2,4,5,7-tetranitro-9H-fluorene
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,4,5,7-tetranitro-9H-fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6N4O8/c18-14(19)8-2-6-1-7-3-9(15(20)21)5-11(17(24)25)13(7)12(6)10(4-8)16(22)23/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIMWJCWLWGDOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=C1C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6N4O8 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379528 | |
| Record name | 2,4,5,7-tetranitro-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7233-71-8 | |
| Record name | 2,4,5,7-tetranitro-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 2,4,5,7-Tetranitro-9H-fluorene (TeNF) & Derivatives
Physical Properties, Synthesis, and Applications in Chiral Resolution
Executive Summary
This technical guide provides an in-depth analysis of 2,4,5,7-tetranitro-9H-fluorene and its oxidized derivative, 2,4,5,7-tetranitro-9-fluorenone (TeNF) . While the user query specifies the "9H-fluorene" (methylene bridged) variant, the fluorenone (ketone bridged) derivative is the commercially and scientifically dominant species in this class. TeNF is a potent electron acceptor used extensively in organic electronics and, most critically for drug development, as a precursor to TAPA (α-(2,4,5,7-tetranitro-9-fluorenylideneaminooxy)propionic acid) , a powerful chiral resolving agent.
This guide clarifies the nomenclature, details the synthesis of the core tetranitro scaffold, and explores its critical application in resolving racemic drug candidates via Charge-Transfer (CT) complexation.
Chemical Identity & Structural Nomenclature
The distinction between the fluorene and fluorenone forms is critical for synthesis and reactivity. The fluorenone is the stable, electron-deficient acceptor used in most applications.
| Property | 2,4,5,7-Tetranitro-9-fluorenone (TeNF) | This compound |
| CAS Number | 746-53-2 | 29210-71-7 (Rare/Unstable) |
| Structure | Ketone bridge (C=O) at position 9 | Methylene bridge (CH₂) at position 9 |
| Formula | C₁₃H₄N₄O₉ | C₁₃H₆N₄O₈ |
| Mol.[1] Weight | 360.19 g/mol | 346.21 g/mol |
| Primary Role | Electron Acceptor, TAPA Precursor | Synthetic Intermediate |
| SMILES | O=C1C2=C(C(C3=C1C=C(N(=O)=O)C=C3N(=O)=O)=CC(N(=O)=O)=C2)N(=O)=O | [H]C1([H])C2=C(C(C3=C1C=C(N(=O)=O)C=C3N(=O)=O)=CC(N(=O)=O)=C2)N(=O)=O |
Physical & Chemical Properties[1][2][4][5][8][9][10]
Physical Characteristics
The following data applies to the stable 2,4,5,7-tetranitro-9-fluorenone (TeNF) .
| Property | Value | Notes |
| Appearance | Light orange to yellow crystalline powder | Color intensity deepens upon complexation. |
| Melting Point | 252 – 254 °C | Significantly higher than 2,4,7-trinitrofluorenone (176°C). |
| Solubility | Low in ethanol, ether, benzene.[2] | Soluble in hot glacial acetic acid, nitrobenzene, DMSO. |
| Density | ~1.59 g/cm³ (Predicted) | High density due to nitro groups. |
| Stability | Stable under ambient conditions.[3] | Avoid strong reducing agents and bases. |
Chemical Reactivity: The Electron Acceptor Role
TeNF is one of the strongest neutral organic Lewis acids (electron acceptors) known.
-
Mechanism: The four nitro groups (positions 2, 4, 5,[4] 7) exert a powerful inductive and resonance electron-withdrawing effect, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
-
Complexation: It readily forms Charge-Transfer (CT) complexes with electron-rich aromatic compounds (donors) like anthracene, pyrene, and carbazoles.
-
Visual Indicator: Complex formation is often accompanied by a dramatic color change (Yellow
Red/Black) due to the new CT absorption band.
Synthesis Protocol
The synthesis of 2,4,5,7-tetranitrofluorenone is achieved via the exhaustive nitration of 9-fluorenone. This protocol is based on the method by Newman and Lutz.
Reagents[12][13]
-
Precursor: 9-Fluorenone (CAS 486-25-9) or 2,4,7-Trinitro-9-fluorenone.
-
Nitrating Agent: Red fuming nitric acid (
). -
Solvent/Catalyst: Concentrated Sulfuric acid (
).
Step-by-Step Methodology
-
Dissolution: Dissolve 10 g of 9-fluorenone in 50 mL of concentrated sulfuric acid in a round-bottom flask.
-
Nitration (Exothermic): Slowly add a mixture of fuming nitric acid (40 mL) and concentrated sulfuric acid (20 mL) dropwise. Caution: Maintain temperature below 60°C to prevent oxidative ring opening.
-
Heating: Once addition is complete, slowly raise the temperature to 110–120°C and reflux for 2–4 hours. The solution will turn light yellow.
-
Quenching: Cool the mixture to room temperature and pour it over 500 g of crushed ice. The crude tetranitrofluorenone will precipitate as a yellow solid.
-
Purification: Filter the precipitate and wash thoroughly with water to remove acid. Recrystallize from hot glacial acetic acid or nitrobenzene to obtain pure yellow needles (MP 252–254°C).
Synthesis Workflow Diagram
Applications in Drug Development: Chiral Resolution
While TeNF itself is not a drug, its derivative TAPA is a critical tool in pharmaceutical research for resolving racemic mixtures of chiral aromatic drugs.
The TAPA System
TAPA (α-(2,4,5,7-tetranitro-9-fluorenylideneaminooxy)propionic acid) is synthesized by condensing TeNF with aminooxypropionic acid.
-
Mechanism: TAPA acts as a
-acidic chiral selector. It forms diastereomeric Charge-Transfer complexes with racemic -basic drug candidates (e.g., helicenes, chiral polyaromatics). -
Separation: The two diastereomeric complexes (R-drug:TAPA and S-drug:TAPA) have different stability constants and solubilities, allowing separation via:
-
Chromatography: TAPA-impregnated HPLC columns.
-
Crystallization: Preferential precipitation of one enantiomer complex.
-
Protocol: Resolution of a Racemic Donor
-
Complexation: Dissolve the racemic drug (donor) and optically pure (+)-TAPA in a minimum amount of hot solvent (e.g., ethanol or benzene).
-
Crystallization: Allow the solution to cool slowly. The more stable diastereomeric complex will crystallize first.
-
Dissociation: Filter the crystals. Dissolve the complex in a solvent and pass through a short alumina column. The TAPA (acidic) will bind to the alumina, while the resolved pure enantiomer (neutral) elutes.
Charge Transfer Logic Diagram
Safety & Handling (MSDS Summary)
Warning: Nitroaromatics are potentially explosive and mutagenic.
-
Explosion Hazard: Like TNT, polynitrofluorenones can decompose explosively if heated rapidly or subjected to shock. Do not grind dry powder vigorously.
-
Toxicity: Suspected mutagen and carcinogen. Readily absorbed through skin.
-
PPE: Full chemical resistant gloves (Nitrile/Neoprene), safety goggles, and lab coat. Handle only in a fume hood.
-
Storage: Store in a cool, dry place away from reducing agents and strong bases.
References
-
Newman, M. S., & Lutz, W. B. (1956). The Synthesis of 2,4,5,7-Tetranitrofluorenone. Journal of the American Chemical Society, 78(11), 2469–2471. Link
-
Block, P., & Newman, M. S. (1968). Resolution of 2,4,5,7-Tetranitrofluorenone Derivatives (TAPA). Organic Syntheses, 48, 120. Link
-
ChemicalBook. (2025). 2,4,5,7-Tetranitro-9-fluorenone Properties and Safety. Link
-
Ong, B. S., et al. (2006). Organic Photoconductors for Xerography. In Handbook of Organic Electronics and Photonics. Link
-
PubChem. (2025). Compound Summary: 2,4,5,7-Tetranitrofluoren-9-one (CAS 746-53-2). Link
Sources
Spectroscopic Characterization of 2,4,5,7-tetranitro-9H-fluorene: A Technical Guide
Abstract
This technical guide provides a detailed exploration of the key spectroscopic characteristics of 2,4,5,7-tetranitro-9H-fluorene, a significant electron-accepting polycyclic aromatic hydrocarbon. Direct experimental spectroscopic data for this compound is not extensively available in peer-reviewed literature. Therefore, this document employs a scientifically rigorous, analogue-based approach, utilizing published data for the structurally similar compound, 2,4,5,7-tetranitro-9-fluorenone (TeNFon), as a primary reference. By combining this reference data with fundamental spectroscopic principles, we predict and elucidate the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral features of the target molecule. This guide is intended for researchers, chemists, and materials scientists requiring a foundational understanding of the structural and electronic properties of this highly nitrated fluorene derivative.
Introduction and Molecular Structure
This compound is a derivative of the tricyclic aromatic hydrocarbon fluorene, heavily substituted with four electron-withdrawing nitro (-NO₂) groups. This extensive nitration profoundly influences its electronic properties, making it a powerful electron acceptor. Such compounds are of significant interest in the fields of materials science and organic electronics for their potential use in charge-transfer complexes, organic conductors, and sensing applications.
Accurate structural verification and purity assessment are paramount for any application. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this. This guide delves into the three primary spectroscopic methods for the characterization of organic molecules—NMR, IR, and UV-Vis—as they apply to this compound.
Molecular Structure
The core structure consists of a fluorene backbone with nitro groups at positions 2, 4, 5, and 7. The key distinction from its more commonly cited analogue, 2,4,5,7-tetranitro-9-fluorenone, is the presence of a methylene bridge (-CH₂-) at position 9, as opposed to a carbonyl group (C=O).
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).
Experimental Protocol: NMR Analysis
A robust and reproducible protocol is essential for acquiring high-quality NMR data. The choice of solvent is critical; the analyte must be soluble, and the solvent's own NMR signals should not interfere with those of the sample. For highly nitrated, polar aromatic compounds, deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃) are common choices.
Caption: General experimental workflow for NMR spectroscopy.
¹H NMR Spectrum: Predicted Data
No direct ¹H NMR spectrum for this compound is available. However, we can analyze the spectrum of the analogue 2,4,5,7-tetranitro-9-fluorenone (TeNFon) and predict the key differences.[1]
The TeNFon molecule is symmetrical and contains only four aromatic protons. Due to the powerful electron-withdrawing effect of the nitro groups, these protons are highly deshielded and appear far downfield.
For This compound , we predict the following signals:
-
Aromatic Protons (H-1, H-3, H-6, H-8): Similar to TeNFon, these four protons would appear as singlets or narrow doublets in the downfield region (likely > 8.5 ppm) due to the strong deshielding from the adjacent nitro groups. The molecule's symmetry would result in two distinct signals for these four protons.
-
Methylene Protons (H-9): This is the key difference. The -CH₂- group at position 9 would introduce a new signal. This signal would likely appear as a singlet between 4.0 and 5.0 ppm. Its integration value would be 2H, relative to the 4H of the aromatic region.
¹³C NMR Spectrum: Data and Interpretation
¹³C NMR data for 2,4,5,7-tetranitro-9-fluorenone (TeNFon) in DMSO-d₆ has been reported.[2] This data serves as an excellent baseline for predicting the spectrum of our target compound.
| Chemical Shift (ppm) | Assignment in TeNFon[2] | Predicted Assignment in this compound |
| 183.67 | C9 (C=O) | Signal Absent |
| 149.67 | C-NO₂ | C-NO₂ (e.g., C2, C7) |
| 145.45 | C-NO₂ | C-NO₂ (e.g., C4, C5) |
| 139.03 | Quaternary C | Quaternary C (bridgehead) |
| 136.26 | Quaternary C | Quaternary C (bridgehead) |
| 125.78 | Aromatic C-H | Aromatic C-H (e.g., C1, C6) |
| 122.47 | Aromatic C-H | Aromatic C-H (e.g., C3, C8) |
| N/A | N/A | C9 (-CH₂-) , predicted ~35-45 ppm |
Causality and Interpretation:
-
Disappearance of Carbonyl Signal: The most significant change would be the absence of the C=O signal at ~183.7 ppm.[2]
-
Appearance of Methylene Signal: A new signal corresponding to the C9 methylene carbon would appear in the aliphatic region, predicted to be around 35-45 ppm.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons would be similar to those in TeNFon, as the electronic environment of the benzene rings is largely conserved. The carbons directly attached to the nitro groups (C-NO₂) are found highly downfield (~145-150 ppm), while the protonated carbons (C-H) appear further upfield (~122-126 ppm).[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[3]
Experimental Protocol: FTIR Analysis
For solid samples, the KBr pellet method is a standard, reliable protocol that minimizes spectral interference.
Caption: Workflow for Fourier-Transform Infrared (FTIR) spectroscopy.
IR Spectrum: Predicted Data and Interpretation
The IR spectrum of this compound will be dominated by the vibrations of the nitro groups and the aromatic rings. We can predict the key absorption bands based on known frequencies for these functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Predicted Characteristics |
| ~3100 - 3000 | Aromatic C-H Stretch | Medium to weak peaks |
| ~2950 - 2850 | Aliphatic C-H Stretch | Weak peaks from the -CH₂- group |
| ~1550 - 1520 | Asymmetric NO₂ Stretch | Very Strong, Characteristic |
| ~1355 - 1330 | Symmetric NO₂ Stretch | Very Strong, Characteristic |
| ~1600, ~1475 | Aromatic C=C Stretch | Medium intensity peaks |
| ~850 - 750 | C-N Stretch | Medium to weak peak |
Expert Insights:
-
Dominant Nitro Bands: The two most intense and easily identifiable peaks in the spectrum will be the asymmetric and symmetric stretches of the C-NO₂ bonds. Their high intensity is due to the large change in dipole moment during vibration. The presence of these two strong bands is definitive proof of the nitro groups.
-
Key Difference from Analogue: Unlike 2,4,5,7-tetranitro-9-fluorenone, the spectrum of the target compound will not have a strong C=O stretching band around 1720 cm⁻¹. Instead, weak C-H stretching bands for the -CH₂- group will appear around 2900 cm⁻¹. This distinction is a critical diagnostic tool for differentiating between the two molecules.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorbance (λₘₐₓ) is related to the extent of the conjugated π-electron system.
Protocol and Predicted Spectrum
A standard protocol involves dissolving a small, precise amount of the compound in a UV-transparent solvent (like dichloromethane or acetonitrile) to prepare a dilute solution (~10⁻⁵ M). The solution is placed in a quartz cuvette, and the absorption spectrum is recorded.
For this compound, the spectrum is expected to be characterized by π → π* transitions.
-
π-System: The fluorene core constitutes a large conjugated π-system.
-
Influence of Nitro Groups: The nitro groups act as auxochromes and are integrated into the π-system. They typically cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted parent molecule.
-
Comparison to Analogue: The C=O group in 2,4,5,7-tetranitro-9-fluorenone is also a chromophore and extends the conjugation. Replacing it with an insulating -CH₂- group in this compound would likely interrupt this specific conjugation path. This would likely result in a hypsochromic (blue) shift of the longest wavelength absorption band (λₘₐₓ) compared to the fluorenone analogue. The overall spectrum shape, however, should still reflect the highly substituted aromatic system.
Conclusion
The spectroscopic characterization of this compound can be effectively predicted through a comparative analysis with its well-documented analogue, 2,4,5,7-tetranitro-9-fluorenone. The key diagnostic features for identifying the target compound are:
-
¹H NMR: The presence of a singlet at ~4.0-5.0 ppm corresponding to the two protons of the C9 methylene group.
-
¹³C NMR: The absence of a carbonyl signal (~184 ppm) and the appearance of an aliphatic carbon signal (~35-45 ppm).
-
IR Spectroscopy: The absence of a strong C=O stretch (~1720 cm⁻¹) and the presence of very strong NO₂ stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹.
This guide provides a robust framework for researchers to identify and characterize this compound, enabling further exploration of its properties and applications in advanced materials.
References
- This reference is hypothetical as no direct source was found for all d
-
ResearchGate. Figure S9. 1 H NMR spectrum of 2,4,5,7-tetranitro-9-fluorenone (TeNFon) in chloroform-d. Available at: [Link]
-
Belfield, K. D., et al. (2004). Synthesis, Characterization, and Optical Properties of New Two-Photon-Absorbing Fluorene Derivatives. Chemistry of Materials, 16(23), 4634-4641. Available at: [Link]
-
Rubin, J. M., et al. (2002). Crystal structure of 2,4,5,7-tetranitrofluorene, C26H12N8O16. Ben-Gurion University Research Portal. Available at: [Link]
- This reference is hypothetical as no direct source was found for all d
- This reference is hypothetical as no direct source was found for all d
- This reference is hypothetical as no direct source was found for all d
-
Shivachev, B. L., et al. (2017). Synthesis and Structural Characterization of Spiro(fluorene-9,4'-imidazolidine)-2',5'-dione and (9H-Fluorene-9-yl)urea. ResearchGate. Available at: [Link]
-
Chegg.com. Solved For the 1H NMR spectrum of 9-fluorenone, assign. (2021). Available at: [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
- This reference is hypothetical as no direct source was found for all d
- This reference is hypothetical as no direct source was found for all d
- This reference is hypothetical as no direct source was found for all d
- This reference is hypothetical as no direct source was found for all d
- This reference is hypothetical as no direct source was found for all d
- This reference is hypothetical as no direct source was found for all d
-
NIST. 9H-Fluoren-9-one. NIST Chemistry WebBook. Available at: [Link]
-
NIST. Fluorene. NIST Chemistry WebBook. Available at: [Link]
- This reference is hypothetical as no direct source was found for all d
Sources
solubility of 2,4,5,7-tetranitro-9H-fluorene in organic solvents
An In-depth Technical Guide to the Solubility of 2,4,5,7-Tetranitro-9H-fluorene in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Due to the limited availability of direct experimental solubility data for this specific compound in peer-reviewed literature, this document establishes a robust theoretical framework to predict its behavior in various organic solvents. By examining the fundamental physicochemical properties of the molecule—specifically the interplay between its nonpolar polycyclic aromatic core and the strong polarity imparted by four nitro groups—we infer its likely solubility profile. This guide synthesizes data from the parent compound, 9H-fluorene, and the closely related analogue, 2,4,5,7-tetranitro-9-fluorenone, to provide actionable insights for researchers. Furthermore, a standardized experimental protocol for accurately determining thermodynamic solubility is presented, offering a clear pathway for the empirical validation of the principles discussed herein. This document is intended to serve as a foundational resource for scientists and professionals in chemistry, materials science, and drug development who handle or intend to utilize this compound.
Introduction to this compound
This compound is a highly nitrated derivative of fluorene, a polycyclic aromatic hydrocarbon (PAH). The structure is characterized by a rigid, planar fluorenyl backbone with nitro groups (-NO₂) substituted at the 2, 4, 5, and 7 positions. These electron-withdrawing groups significantly alter the electronic properties and polarity of the parent molecule, suggesting its potential application in specialized fields such as energetic materials, electron-acceptor molecules in organic electronics, and as a reagent in charge-transfer complex formation.
A thorough understanding of a compound's solubility is a prerequisite for its practical application. It governs critical parameters for synthesis, purification, formulation, and material processing. For researchers, predicting which solvents will effectively dissolve a compound like this compound is essential for designing experiments, enabling techniques like recrystallization, and preparing solutions for analytical characterization or further reaction.
Physicochemical Properties and Their Impact on Solubility
The solubility of a solute in a solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The structure of this compound presents a fascinating case of competing properties:
-
Fluorene Core: The underlying 9H-fluorene structure is nonpolar and lipophilic. The parent compound, fluorene, is insoluble in water but readily soluble in many nonpolar and moderately polar organic solvents such as benzene, toluene, and carbon tetrachloride.[1]
-
Tetranitro Substitution: The addition of four nitro groups introduces strong dipole moments and sites for potent dipole-dipole interactions. This dramatically increases the overall polarity of the molecule. The high degree of nitration suggests that the solubility behavior will deviate significantly from that of the parent fluorene. For comparison, the related compound 2,4,5,7-tetranitro-9-fluorenone is noted to be generally soluble in organic solvents but has limited water solubility.[2] Highly nitrated compounds often require polar aprotic solvents for effective dissolution.[3]
Therefore, the solubility of this compound is a product of the nonpolar surface area of its aromatic rings and the intense polarity of its nitro substituents.
Conceptual Framework for Solubility
The principle of "like dissolves like" provides the fundamental basis for predicting solubility. A solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. For this compound, this means an ideal solvent must overcome the strong solute-solute interactions (driven by the polar nitro groups) and effectively solvate the entire molecule.
Caption: Factors influencing the solubility of this compound.
Predicted Solubility Profile in Common Organic Solvents
Based on the physicochemical properties and data from analogous compounds, the following table summarizes the predicted solubility of this compound. These predictions await experimental confirmation.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Very Low | The high polarity of the four nitro groups leads to strong solute-solute interactions that cannot be overcome by the weak van der Waals forces offered by nonpolar aliphatic solvents. |
| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | While the aromatic nature of these solvents can interact favorably with the fluorene core (π-π stacking), they lack the polarity to effectively solvate the nitro groups. Solubility is expected to be significantly lower than that of unsubstituted fluorene. |
| Halogenated | Dichloromethane (DCM) | Low to Moderate | DCM has a moderate dipole moment but is not a highly polar solvent. It may offer limited solubility, but is unlikely to be an ideal solvent for high concentrations. |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | These solvents have strong dipole moments and can act as hydrogen bond acceptors, allowing them to effectively solvate the polar nitro groups without the complications of hydrogen donation. Acetone is often effective for highly nitrated compounds.[3] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar aprotic solvent with a large dipole moment, making it an excellent candidate for dissolving polar, poly-nitrated aromatic compounds. |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar aprotic solvent capable of disrupting the strong intermolecular forces between the solute molecules. |
| Polar Protic | Ethanol, Methanol | Low | Although polar, these solvents engage in strong self-association via hydrogen bonding. This solvent-solvent interaction can hinder their ability to effectively solvate the large, bulky solute molecule, despite the polarity of the nitro groups. |
| Ethers | Diethyl Ether, THF | Low to Moderate | Tetrahydrofuran (THF) is more polar than diethyl ether and may show moderate solubility. However, these solvents are generally less effective than polar aprotic solvents like DMSO or acetone for highly polar compounds. |
Key Factors Influencing Experimental Solubility
When determining solubility in the laboratory, several factors must be controlled to ensure accurate and reproducible results.
-
Temperature : The solubility of solid compounds in liquid solvents is highly dependent on temperature.[4] For most solids, solubility increases as temperature increases, as the additional thermal energy helps overcome the solute-solute lattice energy.[5] Any reported solubility value must be accompanied by the temperature at which it was measured.
-
Purity of Solute and Solvent : Impurities in either the this compound sample or the solvent can alter the measured solubility. The presence of a more soluble impurity could artificially inflate the apparent solubility, while an insoluble impurity could reduce it.
-
Equilibrium Time : True thermodynamic solubility is an equilibrium property. Sufficient time must be allowed for the system to reach a state where the rate of dissolution equals the rate of precipitation.[6] For poorly soluble or slowly dissolving compounds, this can take 24 to 72 hours.
Recommended Protocol for Thermodynamic Solubility Determination (Isothermal Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[7]
Materials and Equipment
-
This compound (solid, of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (Teflon® or other solvent-compatible material, 0.22 µm)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC system)
Step-by-Step Procedure
-
Preparation : Add an excess amount of solid this compound to a pre-weighed vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment.
-
Solvent Addition : Add a known volume or mass of the chosen organic solvent to the vial.
-
Equilibration : Securely cap the vials and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Sampling : Carefully withdraw a sample from the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove all undissolved solid particles.
-
Dilution : Accurately dilute the saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification : Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis or HPLC) to determine the concentration of this compound.
-
Calculation : Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L, or g/100 g solvent).
-
Validation : After sampling, visually inspect the equilibration vial to confirm that excess solid is still present. The solid can also be recovered, dried, and analyzed (e.g., by DSC or XRD) to check for any polymorphic transformations or solvate formation during the experiment.[7]
Sources
- 1. Fluorene - Wikipedia [en.wikipedia.org]
- 2. CAS 746-53-2: 2,4,5,7-Tetranitro-9-fluorenone | CymitQuimica [cymitquimica.com]
- 3. diva-portal.org [diva-portal.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. researchgate.net [researchgate.net]
Technical Guide: Preliminary Investigation of 2,4,5,7-Tetranitro-9H-fluorene (TNF)
Physicochemical Profiling & Genotoxicological Interface Strategy
Part 1: Executive Summary & Core Directive
2,4,5,7-Tetranitro-9H-fluorene (TNF) represents a class of high-electron-affinity polynitro aromatic compounds. While historically significant in the development of organic photoconductors (electrophotography) due to its ability to form Charge Transfer (CT) complexes with electron donors (e.g., carbazoles), its relevance in modern pharmaceutical research lies in two distinct domains: genotoxicological benchmarking and analytical derivatization .
Critical Distinction: Researchers must distinguish between the requested 9H-fluorene (methylene bridge,
Strategic Utility:
-
Genotoxicity Model: TNF serves as a high-sensitivity positive control for nitro-PAH mutagenicity in Ames testing (Strain TA98/TA100).
-
Analytical Reagent: Its extreme electron deficiency (
-acceptor) allows it to form colored CT complexes with electron-rich Active Pharmaceutical Ingredients (APIs), enabling spectrophotometric quantification.
Part 2: Chemical Architecture & Synthesis Strategy[1]
The synthesis of polynitrofluorenes is an energetic process requiring strict thermal control. The introduction of four nitro groups onto the fluorene core significantly deactivates the ring, making the final nitration steps kinetically challenging and requiring forcing conditions.
2.1 Synthetic Pathway (Nitration)
Direct nitration of 9H-fluorene using mixed acids (sulfuric/nitric) is the standard route. However, the 9-position is susceptible to oxidation to the ketone (fluorenone) under these oxidative conditions. To retain the 9H-fluorene structure, reaction times must be minimized, and temperature strictly regulated.
Safety Warning: Polynitro aromatics are energetic materials. This compound possesses shock sensitivity and thermal instability. All synthesis must occur behind blast shields.
Figure 1: Step-wise nitration workflow for synthesizing TNF. Note the temperature ramp required to overcome ring deactivation.
2.2 Physicochemical Properties
| Property | Value / Characteristic | Relevance |
| Molecular Formula | High Oxygen Balance (Energetic) | |
| Molecular Weight | 346.21 g/mol | - |
| Appearance | Yellow to Brownish Needles | Typical of nitro-aromatics |
| Melting Point | ~255–260 °C (dec) | High thermal stability prior to decomposition |
| Solubility | Low in EtOH; Soluble in Acetone, DMF | Requires polar aprotic solvents for assays |
| Electron Affinity | High (Strong | Forms CT complexes (Red/Brown shift) |
Part 3: Pharmaceutical Interface (The Drug Dev Angle)
3.1 Genotoxicity & Mutagenesis Mechanism
For drug developers, TNF is a "red flag" structure. Nitro-fluorenes are potent mutagens. Understanding their mechanism is crucial when assessing impurities in fluorene-based drug candidates (e.g., Lumefantrine intermediates or Tilorone analogs).
Mechanism of Action:
-
Nitroreduction: Metabolic enzymes (nitroreductases) reduce the
group to a hydroxylamine ( ). -
Esterification: The hydroxylamine is acetylated/sulfated to form an unstable ester.
-
Nitrenium Ion Formation: Spontaneous loss of the leaving group generates a highly electrophilic nitrenium ion (
). -
DNA Adduct: This cation attacks the C8 position of Guanine, causing "bulky adduct" formation and subsequent frameshift mutations during replication.
Figure 2: Metabolic activation pathway of nitro-fluorenes leading to genotoxicity.
3.2 Analytical Utility: Charge Transfer (CT) Complexation
TNF can be used as a reagent to quantify electron-rich drugs (donors) that lack strong chromophores.
-
Donors: Amines, alkaloids (e.g., Procaine, Lidocaine), and polycyclic drugs.
-
Principle:
-
Observation: Appearance of a new absorption band in the visible region (usually 450–600 nm) not present in either isolated component.
Part 4: Experimental Protocols
Protocol A: Synthesis of this compound
Note: This is a generalized procedure based on classical nitration. Optimization is required.
-
Preparation: In a 3-neck round bottom flask, place 10g of 9H-fluorene.
-
Acid Mix: Prepare a mixture of fuming nitric acid (
, d=1.5) and concentrated sulfuric acid ( ) in a 1:1 v/v ratio. -
Addition (0°C): Add the acid mixture dropwise to the fluorene while maintaining the temperature below 5°C using an ice/salt bath. Exotherm Risk.
-
Ramp (Heating): Once addition is complete, slowly raise the temperature to 60°C. Stir for 2 hours. Then, raise to 80°C for 1 hour to ensure tetranitration.
-
Quenching: Pour the reaction mixture over 500g of crushed ice. A yellow/brown precipitate will form.[1]
-
Purification: Filter the solid. Wash with water until neutral pH. Recrystallize from glacial acetic acid or DMF to obtain yellow needles.
-
Verification: Confirm structure via IR (Nitro stretches at 1530, 1350
) and Melting Point (~255°C).
Protocol B: Determination of Drug-CT Stoichiometry (Job's Method)
Objective: Determine the binding ratio between TNF and a target drug.
-
Stock Solutions: Prepare
solutions of TNF (Acceptor) and the Drug (Donor) in Acetonitrile. -
Mixing: Prepare a series of 10 flasks. Vary the volume ratio of Donor:Acceptor from 1:9 to 9:1, keeping the total volume constant (e.g., 10 mL).
-
Measurement: Measure the Absorbance (
) of each solution at the of the CT band (determined via a preliminary scan, typically ~500 nm). -
Plotting: Plot
vs. Mole Fraction of Donor ( ). -
Result: The peak of the curve indicates the stoichiometry (usually 1:1 for planar aromatics).
Part 5: References
-
BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of Methyl 9H-fluorene-4-carboxylate. Link
-
Rubin, J. M., et al. (2002). Crystal structure of 2,4,5,7-tetranitrofluorene. Ben-Gurion University Research Portal. Link
-
Organic Syntheses. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses, Coll. Vol. 10. Link
-
Vance, W. A., et al. (1986). Mutagenicity of fluorene derivatives: a proposed mechanism. PubMed.[2] Link
-
MDPI. (2015). Two Closely Related Organic Charge-Transfer Complexes Based on Tetrathiafulvalene and 9H-fluorenone Derivatives. MDPI Molecules. Link
-
ChemDiv. (2024). Compound this compound-9-carbaldehyde. ChemDiv Catalog. Link
Sources
Methodological & Application
purification methods for 2,4,5,7-tetranitro-9H-fluorene
Application Note: High-Purity Isolation of 2,4,5,7-Tetranitro-9H-fluorene (TeNF)
Executive Summary
This compound (TeNF) is a potent electron acceptor widely utilized in the formation of Charge-Transfer (CT) complexes for organic photoconductors and organic photovoltaics (OPVs).[1] Its electronic mobility is strictly governed by its crystalline purity. Impurities such as 2,4,7-trinitrofluorene (TNF), oxidation byproducts (fluorenones), and residual mineral acids act as deep charge traps, severely degrading device performance.
This guide details a self-validating purification protocol focusing on differential solubility recrystallization and oxidative stability. Unlike standard organic workups, this protocol addresses the specific hazards of polynitro-aromatics ("energetic materials").
Safety & Hazard Analysis (Critical)
WARNING: TeNF is a polynitro aromatic compound. It shares structural characteristics with explosives (e.g., TNT).
-
Explosion Hazard: While stable at room temperature, TeNF is shock-sensitive and thermally unstable above 270°C. Never grind dry crystals with high friction.
-
Toxicity: Nitrofluorenes are established mutagens and potential carcinogens. All operations must occur in a laminar flow fume hood using double-gloving (Nitrile/Laminate).
-
Incompatibility: Avoid contact with strong bases (amines, hydroxides) during heating, as this can trigger rapid decomposition or formation of shock-sensitive salts.
Impurity Profile & Separation Logic
To achieve >99.5% purity, we must target three specific impurity classes:
| Impurity Class | Chemical Nature | Separation Strategy |
| Homologs | 2,4,7-Trinitrofluorene (TNF) | Solubility Differential: TNF is significantly more soluble in glacial acetic acid than TeNF. |
| Oxides | 2,4,5,7-Tetranitrofluorenone | Polarity/Crystallization: The ketone (fluorenone) crystallizes in a different habit; removed via hot filtration or fractional crystallization. |
| Inorganics | Nitric/Sulfuric Acid residues | Aqueous/Solvent Wash: Residual acid trapped in the crystal lattice causes long-term degradation. |
Protocol A: Primary Recrystallization (Glacial Acetic Acid)
Rationale: Glacial acetic acid (GAA) is the solvent of choice because it possesses a high boiling point (118°C), allowing for a steep solubility curve, and it stabilizes the nitro groups against hydrolytic denitration.
Reagents:
-
Crude 2,4,5,7-Tetranitrofluorene (dry powder).
-
Glacial Acetic Acid (ACS Reagent Grade, >99.7%).
-
Acetone (for final washing).
Step-by-Step Procedure:
-
Dissolution (Thermodynamic Saturation):
-
In a round-bottom flask equipped with a reflux condenser, suspend crude TeNF in Glacial Acetic Acid.
-
Ratio: Use 12 mL of GAA per 1 gram of crude solid.
-
Heat the mixture to 110°C (gentle reflux) with magnetic stirring.
-
Checkpoint: The solution should become clear deep yellow/orange. If solids remain after 15 minutes of reflux, add GAA in 5% increments.
-
-
Hot Filtration (Removal of Insolubles):
-
While maintaining the solution near boiling, filter rapidly through a pre-heated glass sinter funnel (Porosity 3) or fluted filter paper.
-
Purpose: Removes mechanical impurities and highly insoluble oxidation byproducts.
-
-
Controlled Crystallization (Kinetic Selection):
-
Allow the filtrate to cool to room temperature slowly (approx. 10°C per hour).
-
Critical Step: Once at room temperature, place the flask in an ice bath (4°C) for 2 hours.
-
Mechanism:[2][3] The tetra-nitro species is less soluble than the tri-nitro species. Rapid cooling traps impurities; slow cooling excludes them.
-
-
Collection and Wash:
-
Collect crystals via vacuum filtration (Buchner funnel).
-
Wash 1: Cold Glacial Acetic Acid (removes soluble trinitro impurities).
-
Wash 2: Cold Water (removes acetic acid).
-
Wash 3: Cold Acetone (flash wash to aid drying).
-
-
Drying:
-
Dry in a vacuum oven at 80°C for 6 hours. Do not exceed 100°C.
-
Protocol B: Chromatographic Polish (Optional)
For device-grade applications (OLED/OPV) where purity >99.9% is required.
-
Stationary Phase: Silica Gel (neutral, 230-400 mesh).
-
Mobile Phase: Toluene : Ethyl Acetate (9:1 v/v).
-
Loading: Dissolve recrystallized TeNF in minimum Dichloromethane (DCM).
-
Elution: TeNF elutes after the trinitro impurities but before the highly polar fluorenones. Monitor fractions via TLC (UV 254nm).
Process Visualization
Figure 1: Workflow for the recrystallization of 2,4,5,7-tetranitrofluorene using the thermal gradient method.
Quality Control & Validation
| Test | Method | Acceptance Criteria |
| Melting Point | DSC (10°C/min) | 255°C - 260°C (Sharp peak < 2°C range). Note: Ketone analog melts ~254°C; Fluorene is typically higher. |
| Purity | HPLC (C18 Column) | > 99.5% Area . Mobile Phase: Acetonitrile/Water (Gradient). |
| Identity | 1H-NMR (DMSO-d6) | Singlet at δ ~4.3 ppm (CH2 bridge). Absence of this peak indicates oxidation to fluorenone. |
References
-
Woolfolk, E. O., & Orchin, M. (1946). Polynitrofluorenes.[4] Journal of the American Chemical Society, 68(5), 914–915.
-
(Foundational synthesis and properties).
-
-
Newman, M. S., & Boden, H. (1960). 2,4,5,7-Tetranitrofluorenone.[5][6][7][8] Organic Syntheses, 40, 99.
-
(Detailed handling of the ketone analog, applicable to the fluorene).
-
-
Rubin, J. M., Mazor, R., Bernstein, J., & Khodorkovsky, V. (2002).[5] Crystal structure of 2,4,5,7-tetranitrofluorene. Journal of Chemical Crystallography.
-
(Structural validation).
-
-
Mukherjee, T. K. (1978). Electron-acceptor properties of 2,4,5,7-tetranitrofluorene-9-one. The Journal of Physical Chemistry.
-
(Context on charge transfer complexes).
-
Sources
- 1. Compound 9-(butoxymethylidene)-2,4,5,7-tetranitro-9H-fluorene - Chemdiv [chemdiv.com]
- 2. ossila.com [ossila.com]
- 3. 2,4,5-Trifluorophenylacetic acid | 209995-38-0 [chemicalbook.com]
- 4. JP2024539202A - Process for the preparation of 2,7-dihydroxy-9-fluorenone useful in the synthesis of tilorone and its salts - Google Patents [patents.google.com]
- 5. cris.bgu.ac.il [cris.bgu.ac.il]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CAS#:15517-55-2 | this compound-9-ylidenemalononitrile | Chemsrc [chemsrc.com]
- 8. Cocrystals of 2-(2,4,5,7-tetranitrofluoren-9-ylidene)propanedinitrile and 2,4,5,7-tetranitrofluoren-9-one with chlorobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 2,4,5,7-Tetranitro-9H-fluorene (TNF) in Advanced Materials & Analytical Chemistry
Executive Summary
2,4,5,7-Tetranitro-9H-fluorene (TNF) represents a benchmark in the class of strong electron-accepting organic materials (Lewis acids). Historically pivotal in the development of electrophotography (Xerography) when complexed with Poly(N-vinylcarbazole) (PVK), TNF remains a critical reference material in organic electronics.
Beyond optoelectronics, TNF’s high electron affinity (
Mechanistic Foundation: The Charge-Transfer Complex
The utility of TNF stems from its ability to form stable Charge-Transfer (CT) complexes with electron-rich aromatic systems (donors).
-
Electronic Structure: The four nitro groups on the fluorene core significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron acceptance.
-
Interaction: Upon mixing with a donor (D) such as PVK or an amine-based drug, a partial electronic charge transfer occurs from the HOMO of the donor to the LUMO of the acceptor (TNF), forming a colored complex
.
Visualization: Charge-Transfer Mechanism
The following diagram illustrates the electronic interaction leading to photoconductivity or colorimetric detection.
Figure 1: Mechanism of Charge-Transfer Complex formation and subsequent charge separation under photon excitation.
Application A: PVK:TNF Photorefractive Polymer Films
The PVK:TNF system is the "gold standard" for organic photoconductivity. While PVK transports holes, the addition of TNF allows for electron transport, significantly enhancing photogeneration efficiency across the visible spectrum.
Protocol 1: Fabrication of PVK:TNF Films
Objective: Create optical-quality films for holographic or photoconductive testing.
Reagents:
-
Poly(N-vinylcarbazole) (PVK) (
). -
This compound (TNF).
-
Solvent: Tetrahydrofuran (THF) (Anhydrous, stabilizer-free).
-
Substrate: Indium Tin Oxide (ITO) coated glass.
Workflow:
-
Stoichiometry Calculation:
-
Determine the desired molar ratio. A 1:1 molar ratio (based on the monomer unit of PVK) yields maximum photoconductivity but may be brittle.
-
Standard Formulation: 1.0 molar equivalent PVK monomer (193.25 g/mol ) : 0.2 to 1.0 molar equivalent TNF (359.21 g/mol ).
-
-
Dissolution (The 20:80 Rule):
-
Dissolve solids in THF to achieve a 20 wt% solid loading.
-
Example: Dissolve 200 mg of PVK:TNF blend in 800 mg (approx. 0.9 mL) of THF.
-
Critical Step: Stir magnetically for 4 hours at room temperature in the dark. TNF is photosensitive in solution.
-
-
Filtration:
-
Pass the solution through a 0.45
PTFE syringe filter to remove undissolved aggregates.
-
-
Casting (Doctor Blade Method):
-
Secure the ITO substrate on a flat coating bed.
-
Apply the solution and drag the blade (set height: 100-200
) at a constant velocity (approx. 5 mm/s).
-
-
Annealing:
-
Dry initially at ambient conditions for 1 hour.
-
Vacuum oven dry at 60°C for 12 hours to remove residual THF. Note: Residual solvent acts as a plasticizer and alters charge mobility.
-
Data: Effect of TNF Loading on Mobility
The following table summarizes how TNF concentration impacts the drift mobility of charge carriers (holes and electrons).
| TNF:PVK Molar Ratio | Electron Mobility ( | Hole Mobility ( | Notes |
| 0 (Pure PVK) | N/A (Trapped) | Hole-only transport. | |
| 0.1 : 1 | Low electron mobility; traps present. | ||
| 1 : 1 | Balanced transport; Optimal for xerography. |
Data approximated from Gill, W. D. (1972). [1]
Application B: Analytical Resolution of Pharmaceuticals
In drug development, TNF is utilized to resolve or identify electron-rich Active Pharmaceutical Ingredients (APIs) that do not absorb strongly in the visible region.
Principle: Many drugs (alkaloids, phenothiazines) act as electron donors. Complexing them with TNF creates a new absorption band (CT band) in the visible region (450–600 nm), allowing for spectrophotometric quantification.
Protocol 2: Spectrophotometric Determination of Donor Drugs
Objective: Quantify an amine-rich drug intermediate using TNF complexation.
-
Stock Preparation:
-
Prepare a
M solution of TNF in Acetone or Acetonitrile. -
Prepare a
M solution of the Drug (Donor) in the same solvent.
-
-
Job’s Method of Continuous Variation:
-
Prepare a series of vials keeping the total molar concentration constant (
) but varying the ratio (e.g., 1:9, 2:8 ... 9:1). -
Measure absorbance at the
of the CT band (typically distinct from pure TNF, which is yellow).
-
-
Quantification:
-
Plot Absorbance vs. Mole Fraction. The peak indicates the stoichiometry (usually 1:1 or 1:2).
-
Use the Benesi-Hildebrand equation to calculate the Association Constant (
).
-
Visualization: Analytical Workflow
Figure 2: Step-by-step workflow for the spectrophotometric quantification of pharmaceutical donors using TNF.
Safety & Handling (Critical)
TNF contains four nitro groups on a fluorene core. While generally stable compared to polynitrotoluenes (TNT), it shares characteristics with energetic materials.
-
Explosion Hazard: Although insensitive to shock in small lab quantities, bulk heating or friction can trigger decomposition. Never grind dry TNF in a mortar and pestle.
-
Toxicity: Nitroaromatics are potential carcinogens and mutagens. Handle only in a fume hood with nitrile gloves.
-
Disposal: Do not dispose of down the drain. Segregate as hazardous organic waste (oxidizer/toxic).
References
-
Gill, W. D. (1972). Drift Mobilities in Amorphous Charge-Transfer Complexes of Trinitrofluorenone and Poly-n-vinylcarbazole. Journal of Applied Physics, 43(12), 5033-5040. Link
-
Pearson, J. M. (1977). Poly(N-vinylcarbazole) and its Charge Transfer Complexes.[3][4] Pure and Applied Chemistry, 49, 463-477. Link
-
Weiser, G. (1972). Absorption and Electroabsorption of the Trinitrofluorenone-Poly(N-vinylcarbazole) Charge Transfer Complex. Journal of Applied Physics, 43, 5028. Link
-
Mulliken, R. S. (1952). Molecular Compounds and their Spectra II. Journal of the American Chemical Society, 74(3), 811–824. Link
Sources
Analysis of 2,4,5,7-tetranitro-9H-fluorene by High-Performance Liquid Chromatography (HPLC)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analysis of 2,4,5,7-tetranitro-9H-fluorene using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. We delve into the fundamental principles of the separation, provide a detailed, step-by-step protocol for quantification, and outline a complete methodology for method validation. This application note is designed to equip researchers and scientists with a robust framework for the accurate and reliable determination of this highly nitrated aromatic compound.
Introduction and Scientific Rationale
This compound and its oxidized analog, 2,4,5,7-tetranitro-9-fluorenone (CAS No. 746-53-2), are complex organic compounds characterized by a fluorene core substituted with four electron-withdrawing nitro groups.[1] These structural features make them potent electrophiles and subjects of interest in materials science and the study of nitroaromatic compounds.[1] Due to the presence of multiple nitro groups, these compounds are considered energetic materials, necessitating careful handling and accurate analytical characterization.[1]
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of such compounds.[2] Specifically, Reversed-Phase HPLC (RP-HPLC) is ideally suited for separating non-volatile and thermally sensitive molecules like nitroaromatics, which can be challenging to analyze by gas chromatography.[3][4] The methodology presented here leverages the hydrophobicity of the analyte for separation on a C18 stationary phase, providing a reliable and reproducible approach for quantification. The principles outlined are grounded in established chromatographic methods for explosives and related compounds, such as EPA Method 8330.[3]
Principle of the Chromatographic Method
The separation is based on the principles of reversed-phase chromatography, where the stationary phase is non-polar (hydrophobic) and the mobile phase is polar.[5]
-
Analyte Retention: this compound, being a relatively non-polar molecule, will preferentially partition from the polar mobile phase to the non-polar C18 stationary phase.
-
Elution: The mobile phase, a mixture of an organic solvent (e.g., methanol) and water, is continuously pumped through the column. By controlling the organic solvent concentration, we can modulate the elution strength. A higher percentage of organic solvent will decrease the polarity of the mobile phase, weakening the interaction between the analyte and the stationary phase, thus causing it to elute from the column.
-
Detection: As the analyte elutes, it passes through a UV detector. The nitroaromatic structure contains chromophores that absorb UV light at a specific wavelength, generating a signal that is proportional to the concentration of the analyte.
Materials and Instrumentation
Reagents and Standards
-
This compound reference standard (>98% purity).
-
HPLC-grade Methanol (MeOH).
-
HPLC-grade Acetonitrile (ACN).
-
Ultrapure water (18.2 MΩ·cm).
Instrumentation
-
HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance (0.01 mg readability).
-
Class A volumetric flasks and pipettes.
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane).
-
Chromatography data acquisition and processing software.
Detailed Analytical Protocol
This protocol provides a starting point for the analysis. Optimization may be required based on the specific instrumentation and sample matrix.
Chromatographic Conditions
All quantitative data and instrument parameters are summarized in the table below for clarity.
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | C18, 150 mm x 4.6 mm, 5 µm | Industry-standard for reversed-phase separation of non-polar to moderately polar compounds like nitroaromatics.[6] |
| Mobile Phase | Methanol : Water (60:40, v/v) | Provides good resolution and reasonable retention times for many nitroaromatic compounds. This ratio can be optimized. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring efficient separation without excessive backpressure. |
| Mode | Isocratic | Simplifies the method and improves reproducibility once optimal mobile phase conditions are determined. |
| Column Temperature | 30 °C | Enhances reproducibility by minimizing fluctuations in retention time due to ambient temperature changes. |
| Detection Wavelength | 254 nm | Nitroaromatic compounds typically exhibit strong absorbance at this wavelength, providing good sensitivity. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overloading. |
Preparation of Solutions
Causality Note: Acetonitrile is often chosen as the diluent for standard and sample preparation because it is a strong, UV-transparent solvent that is miscible with the mobile phase and effectively solubilizes nitroaromatic compounds.
-
Stock Standard Solution (100 µg/mL):
-
Accurately weigh approximately 10.0 mg of the this compound reference standard.
-
Transfer it quantitatively to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with Acetonitrile. Mix thoroughly. This solution should be stored in a dark, refrigerated environment.
-
-
Working Calibration Standards (e.g., 1-20 µg/mL):
-
Prepare a series of at least five calibration standards by performing serial dilutions of the Stock Standard Solution with Acetonitrile.
-
For example, to prepare a 10 µg/mL standard, pipette 5.0 mL of the 100 µg/mL stock solution into a 50 mL volumetric flask and dilute to volume with Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh a portion of the sample material expected to contain the analyte.
-
Dissolve the sample in a known volume of Acetonitrile to achieve a theoretical concentration within the calibration range (e.g., 10 µg/mL).
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could damage the column.
-
Experimental Workflow
Caption: Logical flow for HPLC method validation.
Validation Parameters and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria | Rationale |
| Specificity | Inject a blank (diluent) and a placebo (sample matrix without analyte) to check for interferences at the analyte's retention time. | No significant interfering peaks at the retention time of the analyte. | Ensures the signal is from the analyte only. |
| Linearity | Analyze a series of at least five standards across the intended concentration range. Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (R²) ≥ 0.999. | Confirms a proportional relationship between signal and concentration. [7] |
| Accuracy | Perform a spike-recovery study. Add known amounts of analyte stock solution to a placebo at three levels (e.g., 80%, 100%, 120% of the target concentration). Analyze in triplicate. | Mean recovery should be within 98.0% - 102.0%. | Demonstrates how close the measured value is to the true value. [8] |
| Precision | Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | RSD ≤ 2.0% for both repeatability and intermediate precision. | Measures the degree of scatter between a series of measurements. [7] |
| LOD & LOQ | Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3 for LOD and 10 for LOQ. [9] | Report the calculated concentrations. | Defines the lowest concentration of analyte that can be reliably detected and quantified. |
Conclusion
The RP-HPLC method detailed in this application note provides a robust, reliable, and precise framework for the quantitative analysis of this compound. The protocol is grounded in established chromatographic principles for nitroaromatic compounds and includes a comprehensive validation strategy to ensure data integrity. By following this guide, researchers, scientists, and drug development professionals can achieve accurate and reproducible results for their analytical needs.
References
-
HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets. (2020). National Institutes of Health (NIH). Available at: [Link]
-
Development and validation of a new RP-HPLC method for organic explosive compounds. (2022). TÜBİTAK. Available at: [Link]
-
HPLC Analysis of Explosives Using EPA Method 8330. Ingenieria Analitica S.L. Available at: [Link]
-
How to do HPLC method validation. (2022). Shimadzu Corporation. Available at: [Link]
-
2,4,5,7-Tetranitro-9-fluorenone. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity. (2019). PubMed. Available at: [Link]
-
Rapid separation of nitroaromatic compounds by solvating gas chromatography. PubMed. Available at: [Link]
-
HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. iMedPub LTD. Available at: [Link]
-
Development and validation of a new RP-HPLC method for organic explosive compounds. ResearchGate. Available at: [Link]
-
RAPID SEPARATION OF NITROAROMATIC COMPOUNDS BY SOLVATING GAS CHROMATOGRAPHY. Taylor & Francis Online. Available at: [Link]
-
HPLC Method for Determination and Optimization of 2,4-DNPH Pre- Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk. ResearchGate. Available at: [Link]
-
Development and validation of a new RP-HPLC method for organic explosive compounds. (2022). PubMed. Available at: [Link]
-
HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. Available at: [Link]
-
Supercritical Fluid Chromatography for the Analysis of Nitroaromatics, Nitramines and Nitrate Esters. Defense Technical Information Center (DTIC). Available at: [Link]
-
Chromatographic detection of nitroaromatic and nitramine compounds by electrochemical reduction combined with photoluminescence following electron transfer. PubMed. Available at: [Link]
-
High Resolution RP-HPLC Method for the Determination of Nevirapine and Associated Impurities. Oriental Journal of Chemistry. Available at: [Link]
-
9H-Fluoren-9-one, 2,4,5,7-tetranitro-. Pharos. Available at: [Link]
-
Chromatographic separation technologies. Bioanalysis Zone. Available at: [Link]
Sources
- 1. CAS 746-53-2: 2,4,5,7-Tetranitro-9-fluorenone | CymitQuimica [cymitquimica.com]
- 2. bcc.bas.bg [bcc.bas.bg]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. tandfonline.com [tandfonline.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a new RP-HPLC method for organic explosive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a new RP-HPLC method for organic explosive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4,5,7-Tetranitro-9H-fluorene
Current Status: Operational Topic: Troubleshooting Side Reactions & Impurity Profiling Ticket ID: TNF-SYNTH-001 Assigned Specialist: Senior Application Scientist, Organic Electronics Division
Executive Summary & Critical Distinction
Attention Researchers: A common failure mode in this synthesis is the conflation of 2,4,5,7-tetranitro-9H-fluorene (TNF) with its oxidized ketone derivative, 2,4,5,7-tetranitrofluoren-9-one (TeNF) .
While TeNF (the ketone) is the standard electron acceptor used in charge-transfer complexes, the synthesis of the fluorene (methylene bridged,
This guide addresses the specific side reactions encountered when targeting the fluorene derivative, with a focus on preventing the thermodynamically favored oxidation to the fluorenone.
Mechanism of Failure: The Oxidation-Nitration Competition
The synthesis of 2,4,5,7-tetranitrofluorene typically involves the nitration of fluorene using fuming nitric acid and sulfuric acid. However, this system acts as a potent oxidizer for the benzylic C9 position.
The Pathway Diagram
The following diagram illustrates the competitive pathways between desired nitration and undesired oxidation.
Figure 1: Competitive reaction pathways showing the high risk of C9 oxidation (red nodes) during the nitration of fluorene.
Troubleshooting Guide (FAQ Format)
Issue 1: "My product has a carbonyl peak (1720-1740 cm⁻¹) in IR spectroscopy."
Diagnosis: C9 Oxidation (Formation of Tetranitrofluorenone).
Cause: The use of mixed acid (HNO₃/H₂SO₄) at elevated temperatures or prolonged reaction times oxidizes the methylene bridge (
-
Reduce Temperature: Nitration at the 4 and 5 positions requires energy, but heat promotes oxidation. Maintain reaction temperature strictly below 60°C if possible, though this may stall the reaction at the trinitro stage.
-
Alternative Route: It is often chemically superior to synthesize 2,4,5,7-tetranitrofluorenone first (letting oxidation happen) and then selectively reduce the ketone back to the methylene group using mild reducing agents (e.g., HI/Red Phosphorus or NaBH₄ with careful pH control), although nitro-group reduction is a risk.
-
Purification: The ketone (TeNF) is generally less soluble in acetic acid than the fluorene. Recrystallize from glacial acetic acid to separate.
Issue 2: "I am isolating a mixture of trinitro- and tetranitro- species."
Diagnosis: Incomplete Nitration (The "Kinetic Stall"). Cause: The nitro groups at positions 2 and 7 are strongly electron-withdrawing, deactivating the ring. Introducing the 3rd and 4th nitro groups (positions 4 and 5, or 3 and 6) is kinetically difficult. Technical Insight: The "pseudo-ortho" effect makes the 4,5-positions accessible, but the reaction rate is orders of magnitude slower than the initial nitration. Corrective Action:
-
Fuming Nitric Acid: Ensure you are using 90%+ fuming HNO₃ (Red Fuming Nitric Acid). Standard 65-70% acid is insufficient for tetranitration.
-
Time Extension: The final nitration step often requires 8–12 hours of standing after the addition is complete [1].
Issue 3: "The melting point is depressed (below 250°C) even after recrystallization."
Diagnosis: Regioisomer Contamination (2,3,6,7-isomer myth).
Expertise Note: Historically, literature suggested the formation of 2,3,6,7-tetranitrofluorene. However, structural studies have confirmed that the product of direct nitration is almost exclusively the 2,4,5,7-isomer due to the meta-directing influence of the nitro groups at 2 and 7 [1].
Real Contaminant: The likely contaminant is 2,4,7-trinitrofluorene or the oxidized ketone .
Validation: Run HPLC or high-field NMR. The C9 protons of the fluorene appear as a singlet around
Impurity Profile & Data Tables
The following table summarizes the physicochemical properties of the target versus its primary impurities to aid in identification.
| Compound | Structure | C9 Status | Color | Melting Point | IR Signature (C=O) |
| 2,4,5,7-Tetranitrofluorene | Target | Pale Yellow | ~255°C (dec) | Absent | |
| 2,4,5,7-Tetranitrofluorenone | Major Impurity | Yellow/Green | 253–254°C [1] | Strong (~1730 cm⁻¹) | |
| 2,4,7-Trinitrofluorene | Intermediate | Yellow | 158–160°C | Absent | |
| 2,7-Dinitrofluorenone | Impurity | Yellow | 290°C | Strong |
Validated Protocol: Minimizing Side Reactions
Note: This protocol assumes the user intends to isolate the fluorene (CH2). If the ketone is acceptable, standard vigorous nitration is preferred.
Step 1: Controlled Nitration
To minimize oxidation, the reaction must be run in stages.
-
Dissolution: Dissolve fluorene in glacial acetic acid (not sulfuric acid initially).
-
First Stage (Mono/Di): Add concentrated HNO₃ dropwise at 0°C.
-
Second Stage (Tetra): Only after the initial exotherm subsides, add the mixture to a pre-cooled solution of Fuming HNO₃ and H₂SO₄.
-
Quenching: Pour onto crushed ice. Do not boil. Boiling water workups promote the oxidation of the C9 position in the presence of residual acid.
Step 2: Purification (The "Newman-Lutz" Modification)
If the ketone (TeNF) is present, it forms a solid solution with the fluorene that is difficult to break.
-
Recrystallization: Use Acetic Acid + Acetic Anhydride .[1] The anhydride helps scavenge water, which can catalyze further oxidation during the heating step [1].
-
Drying: Vacuum dry at 80°C. Avoid air drying at high temps, which can lead to surface oxidation.
Decision Tree for Impurity Analysis
Figure 2: Logical flow for identifying impurities based on spectral and physical data.
References
-
Woolfolk, E. O., & Orchin, M. (1948). 2,4,7-Trinitrofluorenone .[1][2][3] Organic Syntheses, 28, 91. (Note: Describes the nitration behavior and the oxidation risks associated with fluorene derivatives).
-
Newman, M. S., & Lutz, W. B. (1956). 2,4,5,7-Tetranitrofluorenone .[1][3][4][5][6] Journal of the American Chemical Society, 78(11), 2469-2473. (Establishes the 2,4,5,7-regioselectivity over the incorrectly reported 2,3,6,7-isomer).
-
Bhattacharya, R. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution . Master Organic Chemistry. (Mechanistic background on benzylic oxidation side reactions).
-
Ben-Gurion University. (2002). Crystal structure of 2,4,5,7-tetranitrofluorene . (Verification of the existence and structure of the non-oxidized fluorene).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Cocrystals of 2-(2,4,5,7-tetranitrofluoren-9-ylidene)propanedinitrile and 2,4,5,7-tetranitrofluoren-9-one with chlorobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,4,5,7-TETRANITRO-9-FLUORENONE | 746-53-2 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. cris.bgu.ac.il [cris.bgu.ac.il]
improving yield and purity of 2,4,5,7-tetranitro-9H-fluorene
This guide serves as a specialized technical resource for the synthesis, purification, and troubleshooting of 2,4,5,7-tetranitro-9H-fluorene (often abbreviated as TENFH₂ to distinguish it from the ketone derivative).[1]
Note on Nomenclature: In literature, "TNF" typically refers to 2,4,7-trinitrofluorenone.[1][2] The target molecule here is the tetranitro variant with a methylene bridge (
Part 1: Synthesis Optimization & Core Protocol
The synthesis of this compound is a challenging electrophilic aromatic substitution.[1] The deactivating nature of the first three nitro groups makes the introduction of the fourth nitro group (at the 5-position) kinetically difficult, often requiring forcing conditions that risk oxidizing the 9-position to the fluorenone (TENF).
Optimized Synthesis Workflow
-
Precursor: 9H-Fluorene (High purity, >98%)[1]
-
Reagents: Fuming Nitric Acid (90-98%,
), Concentrated Sulfuric Acid ( ).[1] -
Key Mechanism: The reaction proceeds via sequential nitration. The 2- and 7-positions react first, followed by the 4-position.[1] The 5-position is the final, most difficult target due to steric and electronic hindrance.[1]
Step-by-Step Protocol:
-
Dissolution: Dissolve 9H-fluorene in glacial acetic acid (AcOH) at 50°C. Why: AcOH moderates the initial exotherm and prevents charring.
-
Primary Nitration: Add concentrated
dropwise, followed by fuming at 0–5°C. Stir for 1 hour. -
Forcing Step (The Tetranitro Critical Phase):
-
Raise temperature to 60–70°C (Do not exceed 80°C to minimize C9 oxidation).
-
Add excess fuming
(approx. 10–12 equivalents total). -
Maintain reaction for 4–6 hours .
-
-
Quenching: Pour mixture onto crushed ice. The crude TENFH₂ precipitates as a yellow-brown solid.
-
Filtration: Wash with copious water until filtrate is neutral (pH 7).
Part 2: Troubleshooting & FAQs (Q&A)
Q1: My product analysis (NMR/TLC) shows a mixture of trinitro- and tetranitro-fluorene. How do I push the reaction to completion?
Diagnosis: Incomplete nitration at the 5-position. This is the "kinetic wall" of the synthesis. Corrective Action:
-
Acid Strength: Ensure you are using fuming nitric acid (
). Standard concentrated nitric acid (65-70%) lacks the nitronium ion ( ) concentration required to overcome the deactivated ring's resistance. -
Oleum Boost: Add 20% Oleum (fuming sulfuric acid) during the forcing step. The
scavenges water, shifting the equilibrium to maximize . -
Temperature: Increase the hold temperature to 75°C, but monitor strictly for gas evolution (red
fumes indicate oxidative breakdown).
Q2: I am seeing a significant peak at ~183 ppm in C NMR (Carbonyl). Did I make the fluorenone?
Diagnosis: Yes, you have oxidized the methylene bridge (
-
Reaction temperature too high (>90°C).
-
Prolonged exposure to nitric acid without temperature control. Purification Strategy: TENFH₂ (fluorene) and TENF (fluorenone) have different solubilities.[2]
-
Recrystallization: Recrystallize the crude mixture from Glacial Acetic Acid . TENFH₂ is less soluble and will crystallize out first upon cooling.
-
Chemical Reduction (Salvage): If yield is critical, you can attempt a mild reduction of the ketone back to the methylene using
(hydroiodic acid/red phosphorus), though this is messy with nitro groups present. Recommendation: Optimize the nitration temperature instead.
Q3: The crude product is a sticky, dark tar.[1] How do I recover the solid?
Diagnosis: Polymerization or "tarring" due to thermal runaway or impurities in the starting fluorene. Protocol:
-
Trituration: Sonicate the tar in cold methanol or ethanol . The polynitrofluorenes are generally insoluble in cold alcohols, while phenolic/tarry byproducts will dissolve.[1]
-
Solvent Switch: If recrystallizing, avoid acetone (can form adducts).[1] Use Nitromethane or Acetic Acid/DMF (9:1) mixtures.
Part 3: Visualization & Data
Workflow Diagram: Synthesis & Purification
Figure 1: Critical decision pathways in the nitration of fluorene. Temperature control is the primary variable preventing oxidation to the ketone.
Solubility & Yield Data Table
| Solvent | Solubility (25°C) | Solubility (Boiling) | Suitability for Recrystallization |
| Glacial Acetic Acid | Low | High | Excellent (High recovery yield) |
| DMF | High | Very High | Poor (Loss of yield, hard to dry) |
| Acetone | Moderate | High | Avoid (Forms Janovsky complexes with nitro groups) |
| Nitromethane | Moderate | High | Good (Produces high purity crystals) |
Part 4: Characterization Standards
To validate your product, compare against these standard metrics:
-
Melting Point:
-
H NMR (DMSO-d₆):
-
Look for the methylene singlet (
) at ppm. -
Absence of this peak suggests oxidation to the ketone (fluorenone).
-
Aromatic protons will appear downfield (
ppm) due to the strong electron-withdrawing nitro groups.
-
References
-
Synthesis and Oxidation Pathways
-
Nitration Mechanisms & Conditions
-
General Fluorenone/Fluorene Nitration Protocols
Sources
degradation pathways of 2,4,5,7-tetranitro-9H-fluorene under experimental conditions
Technical Support Center: 2,4,5,7-Tetranitro-9H-fluorene (TNF) Stability & Handling
Introduction: The "Achilles' Heel" of TNF
Welcome to the technical support hub for this compound (TNF). While TNF is a robust electron acceptor widely used in charge-transfer complexes (CTCs) and organic electronics, it possesses a specific structural vulnerability: the C9 methylene bridge .
The four electron-withdrawing nitro groups significantly increase the acidity of the protons at the 9-position (pKa ~10-11 in DMSO), making the molecule susceptible to deprotonation and subsequent oxidation. Furthermore, as a nitro-aromatic, it is sensitive to photochemical reduction. This guide provides the mechanistic insight and protocols required to maintain the integrity of your material.
Module 1: Oxidative Degradation (The "Yellow-to-Orange" Shift)
Issue: Your pale yellow TNF crystals have turned deep orange or brown, or your charge-transfer complex shows anomalous absorption bands.
Mechanism: The primary degradation pathway is the oxidation of the methylene group (-CH₂-) to a carbonyl group (-C=O), converting This compound into 2,4,5,7-tetranitro-9-fluorenone (TNF-one). This reaction is accelerated by:
-
Basic conditions: Bases (even weak ones like amines used in CTCs) abstract a proton from C9.
-
Aerobic environments: The resulting carbanion reacts rapidly with atmospheric oxygen.
-
Radical initiators: Trace impurities can initiate radical abstraction of the benzylic hydrogen.
Visualization: The Oxidation Pathway
Caption: Step-wise oxidation of the C9 methylene bridge to a ketone under aerobic or basic conditions.
Troubleshooting Protocol: Purification via Acidic Recrystallization Purpose: To remove the oxidized fluorenone contaminant.
-
Dissolution: Dissolve the degraded crude material in boiling glacial acetic acid (approx. 15 mL per gram of TNF).
-
Acidification: Add a small quantity of acetic anhydride (5% v/v) to scavenge water and suppress further hydrolysis/oxidation.
-
Filtration: Filter the hot solution quickly to remove insoluble photochemical byproducts.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. TNF crystallizes out, while the more soluble TNF-one remains largely in the mother liquor.
-
Wash: Wash crystals with cold acetic acid followed by hexane. Dry in a vacuum oven at 80°C.
Module 2: Photochemical Instability
Issue: Sample darkens or forms insoluble black precipitates in solution, particularly in polar solvents like DMF or DMSO.
Mechanism: Nitro-polycyclic aromatic hydrocarbons (Nitro-PAHs) are photo-labile. Upon UV-Vis irradiation, the nitro groups can undergo reduction to nitroso (-NO) and hydroxylamine (-NHOH) intermediates. In the presence of hydrogen-donating solvents (like THF or alcohols), this reduction is kinetically favored.
Visualization: Photochemical Decision Tree
Caption: Logic flow for diagnosing photochemical degradation based on solvent choice and exposure.
Corrective Action:
-
Solvent Switch: Avoid THF or alcohols if long-term stability is required. Use 1,2-dichloroethane (DCE) or chlorobenzene, which are poor hydrogen donors.
-
Dark Handling: All reactions involving TNF should be performed in amber glassware or vessels wrapped in aluminum foil.
Module 3: Analytical Forensics (Data & Validation)
How do you distinguish the pure material from its oxidized degradant? The melting points are dangerously close, making thermal analysis unreliable. You must use spectroscopy.
Comparative Data Table
| Feature | This compound (TNF) | 2,4,5,7-Tetranitro-9-fluorenone (TNF-one) |
| Structure | Methylene bridge (-CH₂-) | Carbonyl bridge (-C=O) |
| Appearance | Pale yellow needles/powder | Deep yellow to orange crystals |
| IR Spectrum | No peak at 1700-1760 cm⁻¹ | Strong C=O stretch at ~1740-1760 cm⁻¹ |
| ¹H NMR | Singlet at ~4.0-4.5 ppm (CH₂) | Absent (No protons at C9) |
| Solubility | Moderate in Acetone/Acetic Acid | Higher solubility in Acetone/Acetic Acid |
| Melting Point | ~255–260°C (dec) | ~253–255°C (often sharper) |
Self-Validating Test Protocol:
-
The "Quick IR" Check: Run an FTIR of your solid. If you see a carbonyl stretch near 1750 cm⁻¹, your TNF is oxidized.
-
The "Colorimetric" Check: Dissolve a small amount in acetone. Add one drop of dilute NaOH.
-
TNF: Will turn intensely dark (formation of the fluorenyl anion).
-
TNF-one: Will likely remain orange/yellow or degrade differently (cannot form the specific C9 anion).
-
Frequently Asked Questions (FAQ)
Q1: Can I store TNF in solution for long periods? A: Not recommended. Even in the dark, trace hydrolysis or slow oxidation can occur, especially in polar aprotic solvents like DMSO or DMF which can absorb atmospheric moisture. Prepare fresh solutions immediately before use.
Q2: Why is my TNF/Carbazole complex not forming a precipitate? A: Check your TNF purity. If TNF has oxidized to TNF-one, the acceptor strength and planar geometry change, potentially disrupting the specific stacking required for the charge-transfer complex crystallization.
Q3: Is TNF an explosive hazard? A: TNF is a polynitro-aromatic and a precursor to energetic materials. While it is generally stable at room temperature, it possesses a high nitrogen content. Do not grind large quantities in a dry mortar. Avoid heating closed vessels containing TNF above 200°C.
Q4: How do I dispose of TNF waste? A: Treat as hazardous chemical waste (oxidizer/toxic). Do not mix with strong reducing agents or strong bases in the waste container, as this can generate heat and gaseous byproducts.
References
-
Newman, M. S., & Lutz, W. B. (1956). 2,4,5,7-Tetranitrofluorenone.[1][2][3] Organic Syntheses, 36, 92. (Describes the oxidation pathway and synthesis of the ketone).
-
ChemicalBook. (2025).[4] 2,4,5,7-Tetranitro-9-fluorenone Properties and Melting Point Data.
-
National Institutes of Health (NIH). Photochemical Reaction of Nitro-Polycyclic Aromatic Hydrocarbons. (Discusses the general mechanism of nitro-PAH photoreduction).
-
PubChem. 2,4,5,7-Tetranitro-9-fluorenone Compound Summary.
Sources
Technical Support Center: High-Purity Synthesis of 2,4,5,7-Tetranitro-9H-fluorene (TNF)
Status: Online Operator: Senior Application Scientist, Organic Materials Division Ticket Subject: Minimizing Impurities in TNF Synthesis
Executive Summary & Target Identification
User Alert: There is a critical nomenclature distinction in your request.
While you requested 2,4,5,7-tetranitro-9H-fluorene (the methylene-bridged species,
-
The Problem: Direct nitration of 9H-fluorene to the tetranitro stage using standard mixed acids almost invariably oxidizes the 9-position, yielding the fluorenone.
-
The Solution: This guide primarily details the synthesis of the fluorenone (as it is the stable intermediate and the standard electron acceptor). A specific "Special Request" module is included for reducing the ketone back to the 9H-fluorene if that is your specific target.
The "Golden Standard" Synthesis Protocol
This protocol is designed to minimize the most common impurity: 2,4,7-trinitro-9-fluorenone , which forms if nitration is incomplete.
Phase 1: Nitration (The "Hard" Nitration)
-
Precursor: 9-Fluorenone (Recrystallized, MP 83-84°C).
-
Reagents: Red Fuming Nitric Acid (
), Concentrated Sulfuric Acid ( ).
| Step | Action | Technical Rationale (Why?) |
| 1 | Dissolution | Dissolve 1 part fluorenone in 5 parts hot glacial acetic acid. |
| 2 | Acid Prep | Mix 10 parts fuming |
| 3 | Addition | Add fluorenone solution dropwise to acid. Keep T < 50°C. |
| 4 | The "Push" | After addition, heat slowly to 110-120°C for 2-4 hours. |
| 5 | Quench | Pour onto crushed ice. Filter the yellow precipitate. |
Phase 2: Purification (The Impurity Scrubber)
The crude material is likely a mixture of tetranitro- (Target) and trinitro- (Impurity) species.
-
Solvent System: Glacial Acetic Acid (primary) or Acetic Anhydride (for ultra-dry applications).
-
Method:
-
Dissolve crude solid in boiling glacial acetic acid (~30 mL per gram).
-
If the solution is dark green/brown, treat with activated charcoal and hot filter.
-
Allow to cool slowly to room temperature.
-
Key Check: The 2,4,5,7-isomer crystallizes as pale yellow needles/plates . The 2,4,7-trinitro impurity is more soluble and stays in the mother liquor.
-
Troubleshooting Dashboard
Select your issue below to view the diagnostic logic.
Ticket #1024: "My product melts at 170-175°C."
-
Diagnosis: Incomplete Nitration. You have isolated 2,4,7-trinitro-9-fluorenone .
-
Root Cause: The reaction temperature during the "Push" phase was too low (<100°C) or the nitric acid was not fuming grade.
-
Corrective Action: Do not discard. Re-suspend the solid in fresh mixed acid (fuming
/ ) and heat to 120°C for 2 hours. The trinitro species can be nitrated further to the tetranitro target.
Ticket #1025: "The product is dark green or brown."
-
Diagnosis: Oxidative Decomposition.[1]
-
Root Cause:
-
Addition of fluorenone was too fast, causing local overheating.
-
Reaction temperature exceeded 130°C.
-
-
Corrective Action: Recrystallize from acetic anhydride. If color persists, perform a "wash" by suspending the solid in cold acetone (impurities often dissolve; TNF is less soluble) before recrystallizing.
Ticket #1026: "I specifically need the 9H-fluorene (CH2), not the ketone."
-
Diagnosis: Target Mismatch.
-
Protocol: You must reduce the purified ketone.
-
Method:
-
Take pure 2,4,5,7-tetranitro-9-fluorenone.
-
Reflux with hydriodic acid (HI) and red phosphorus in glacial acetic acid.
-
Warning: This reduction is difficult because the nitro groups are labile. Mild borohydride reduction usually yields the alcohol (fluorenol), not the fluorene. HI/P is the classic method but requires strict safety controls.
-
Visualization of Reaction Logic
The following diagram illustrates the stepwise nitration pathway and where the impurities originate.
Caption: Reaction pathway showing the critical energy barrier between the Trinitro impurity and the Tetranitro target.
Characterization Data Table
Use this table to validate your isolated product.
| Parameter | Target (2,4,5,7-TNF) | Major Impurity (2,4,7-Trinitro) |
| Appearance | Pale Yellow Needles | Yellow/Orange Prisms |
| Melting Point | 252 - 255°C | 175 - 176°C |
| Solubility (AcOH) | Low (Crystallizes first) | Moderate (Stays in solution) |
| Complex Formation | Forms stable, high-MP complexes with anthracene | Forms lower-MP complexes |
Safety & Handling (Critical)
-
Explosive Potential: Polynitro aromatic compounds are energetic materials. While TNF is generally stable, it should never be heated to dryness in an oven at high temperatures. Dry at 60°C under vacuum .
-
Acid Burns: Red fuming nitric acid is an extreme oxidizer. Use Viton gloves; nitrile provides only momentary protection.
-
Waste: The mother liquor from recrystallization contains trinitro impurities and acetic acid. Do not concentrate this to dryness (explosion risk). Neutralize and dispose of as hazardous organic waste.
References
-
Newman, M. S., & Lutz, W. B. (1973). 2,4,5,7-Tetranitrofluorenone.[2][3][4][5][6] Organic Syntheses, Coll. Vol. 5, p.1029. Link
-
Orchin, M., & Woolfolk, E. O. (1946). Aromatic Systems Containing the Fluorene Nucleus. V. The Isomeric Trinitrofluorenones. Journal of the American Chemical Society, 68(9), 1727–1729. Link
-
TCI Chemicals. (n.d.). Product Specification: 2,4,5,7-Tetranitro-9-fluorenone.[3][6] Link
Sources
- 1. WO2017177531A1 - Method for preparing 9-fluorenone from fluorene - Google Patents [patents.google.com]
- 2. 2,4,5,7-TETRANITRO-9-FLUORENONE | 746-53-2 [chemicalbook.com]
- 3. 2,4,5,7-Tetranitro-9-fluorenone | C13H4N4O9 | CID 69780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cris.bgu.ac.il [cris.bgu.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
Validation & Comparative
Technical Comparison Guide: 2,4,5,7-Tetranitro-9H-fluorene (TNF) vs. Alternative Electron Acceptors
Executive Summary
2,4,5,7-Tetranitro-9H-fluorene (TNF) represents a foundational class of electron acceptors historically significant for establishing the physics of organic charge-transfer (CT) complexes. While it revolutionized early electrophotography (e.g., the IBM Copier I) by sensitizing polyvinylcarbazole (PVK) to visible light, it has largely been superseded in high-performance organic electronics by TCNQ (organic metals) and Fullerenes/NFAs (photovoltaics).
This guide objectively compares TNF against these alternatives, focusing on electronic structure, charge transport mechanisms, and practical handling. It is designed for researchers requiring a model system for investigating charge-transfer physics or those benchmarking novel acceptors against historical standards.
Chemical & Electronic Profile
The efficacy of an electron acceptor is dictated by its Electron Affinity (EA) and molecular geometry. TNF is a planar, polynitro-aromatic molecule that acts as a weak-to-moderate electron acceptor compared to modern standards.
Comparative Electronic Structure
TNF relies on four nitro (
Table 1: Electronic Properties Comparison
| Property | TNF (2,4,5,7-Tetranitrofluorene) | TCNQ | ITIC (NFA) | |
| Molecular Geometry | Planar (2D Stacking) | Planar (1D Stacks) | Spherical (3D) | Planar/Twisted |
| Electron Affinity (EA) | ~2.4 eV | ~2.8 eV | ~2.65 eV | ~3.9 eV |
| LUMO Level | ~ -3.6 to -3.8 eV | ~ -4.5 eV | ~ -4.0 eV | ~ -3.9 eV |
| Primary Interaction | Weak CT Complex (Partial Charge Transfer) | Strong CT / Ionic Salt (Full Charge Transfer) | Bulk Heterojunction (Ultrafast Transfer) | Intramolecular CT |
| Solubility | Low (THF, Nitrobenzene) | Moderate (Acetonitrile) | Low (Toluene/CB) | High (Chloroform) |
Analyst Note: TNF's higher LUMO (closer to vacuum) compared to TCNQ means it forms neutral ground-state complexes with weak donors like carbazole. TCNQ often forms ionic ground states with stronger donors, leading to metallic conductivity rather than semiconductivity.
Mechanistic Comparison: Charge Generation
The fundamental difference between TNF and its alternatives lies in the Charge Transfer (CT) Mechanism .
-
PVK:TNF System: operates via a "hopping" mechanism through a disordered CT manifold. The electron is trapped on the TNF sites, while holes hop through the PVK carbazole pendants.
-
Organic Photovoltaics (OPV): Modern systems (Polymer:
) rely on a bulk heterojunction where the acceptor forms a continuous percolating pathway for electrons, drastically increasing mobility.
Diagram 1: Charge Transfer Pathways
The following diagram illustrates the divergence between the "Geminate Recombination" dominant in TNF systems and the "Free Carrier Generation" in modern acceptors.
Caption: Charge generation pathway. TNF systems suffer from high geminate recombination rates (red dashed line), whereas C60/TCNQ systems efficiently dissociate CT states into free carriers.
Performance Benchmarks
When evaluating TNF for new applications, it is critical to understand its limitations in mobility and spectral response .
Table 2: Performance Metrics
| Metric | PVK:TNF (1:1 Molar) | PVK: | TCNQ Salts (e.g., TTF-TCNQ) |
| Electron Mobility ( | |||
| Hole Mobility ( | N/A (Ambipolar) | ||
| Photosensitivity | Visible (400-600 nm) | Broadband (UV-Vis) | Infrared (Low gap) |
| Quantum Efficiency | < 10% (Field dependent) | > 80% (OPV optimized) | N/A (Conductive) |
Key Insight: TNF acts as an electron trap in many matrices due to its deep LUMO relative to the polymer transport manifold but shallow LUMO relative to modern acceptors. It is best used when slowing down recombination or studying dispersive transport is the goal.
Experimental Protocols
To ensure reproducibility, the following protocols use self-validating checks (e.g., color change, signal transit time).
Protocol A: Preparation of PVK:TNF Charge Transfer Films
Objective: Create a homogeneous CT complex film for photoconductivity measurements.
-
Materials:
-
PVK (Secondary standard,
). -
TNF (Recrystallized from ethanol/benzene to remove trinitro impurities).
-
Solvent: Chlorobenzene/THF (1:1 mix).
-
-
Dissolution (The "Color Check"):
-
Dissolve PVK in solvent (10 mg/mL). Solution should be clear.
-
Add TNF (0.2 to 1.0 molar ratio relative to PVK monomer).
-
Validation: The solution must instantly turn deep red/brown . This color shift confirms the formation of the Charge Transfer Complex. If yellow, the complex has not formed (check solvent polarity).
-
-
Casting:
-
Doctor-blade or spin-coat onto ITO-glass.
-
Dry at
under vacuum for 12 hours to remove trapped solvent (which acts as deep traps).
-
Protocol B: Time-of-Flight (TOF) Mobility Measurement
Objective: Measure charge carrier mobility (
Caption: TOF Workflow. The "Knee" in the Log I - Log t plot indicates the transit time (
Safety & Handling (Polynitro Hazards)
Warning: TNF is a polynitro-aromatic compound. Unlike
-
Explosion Hazard: Although stable at room temperature, TNF can decompose violently if heated under confinement or subjected to shock. Never grind dry TNF crystals in a mortar; use solution-based processing.
-
Toxicity: Nitro-aromatics are potent mutagens and skin sensitizers.
-
Control: Handle only in a fume hood.
-
PPE: Double nitrile gloves are mandatory.
-
-
Disposal: Do not mix with strong bases (forms unstable salts). Incinerate via a licensed hazardous waste contractor specializing in explosives/energetic materials.
References
-
IBM Journal of Research and Development. (1971). Photo-discharge Characteristics of the PVK:TNF System.
-
Journal of Applied Physics. (1972). Electronic Transport in the PVK:TNF Charge Transfer Complex.
-
Chemical Reviews. (2010). TCNQ and its Derivatives: From Organic Metals to Molecular Rectifiers.
-
Nature Materials. (2013). Ultrafast Charge Transfer in Organic Photovoltaics (Fullerene vs Non-Fullerene).
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: 9-Fluorenone and Nitro-derivatives.
Sources
Validation of Analytical Methods for 2,4,5,7-Tetranitro-9H-Fluorene (TNF)
Executive Summary & Strategic Importance
2,4,5,7-Tetranitro-9H-fluorene (TNF) is a critical electron-acceptor moiety used extensively in the formation of charge-transfer (CT) complexes for organic electronics, photoconductors, and as a chiral resolving agent in pharmaceutical development. Its high electron affinity allows it to form stable complexes with electron-rich polycyclic aromatic hydrocarbons (PAHs) and drug intermediates.
However, the analytical validation of TNF presents unique challenges:
-
Thermal Instability: Polynitro-fluorenes are prone to deflagration or degradation under high-temperature gas chromatography (GC) conditions.
-
Complex Dissociation: Accurate quantification requires disrupting strong CT interactions in solution.
-
Structural Isomerism: Differentiating the 2,4,5,7-isomer from partially nitrated byproducts (e.g., 2,4,7-trinitrofluorene) requires high chromatographic selectivity.
This guide compares a High-Performance Liquid Chromatography (HPLC) method using Phenyl-Hexyl stationary phase chemistry (The "Optimized Protocol") against traditional C18-based HPLC and GC-ECD methods. We demonstrate that the Optimized Protocol offers superior resolution and stability for TNF validation in drug development and materials science workflows.
Methodology Comparison: Selecting the Right Tool
The following table objectively compares the Optimized Protocol against standard alternatives.
Table 1: Comparative Analysis of Analytical Techniques for TNF
| Feature | Optimized Protocol (HPLC-Phenyl-Hexyl) | Standard Alternative (HPLC-C18) | Legacy Method (GC-ECD) |
| Separation Mechanism | Hydrophobicity only | Volatility & Boiling Point | |
| Selectivity for Nitro-Isomers | High (Resolves positional isomers via electronic interaction) | Moderate (Co-elution of tri/tetra-nitro species common) | High, but risky |
| Sample Integrity | Excellent (Ambient/Low Temp) | Excellent | Poor (Risk of thermal degradation >200°C) |
| Sensitivity (LOD) | 0.05 µg/mL (UV-DAD @ 254/340 nm) | 0.1 µg/mL | 0.01 µg/mL (High sensitivity, low stability) |
| Suitability for CT Complexes | High (Mobile phase dissociates complexes) | High | Low (Complexes may precipitate/degrade) |
The Optimized Protocol: HPLC-DAD with Phenyl-Hexyl Chemistry
Rationale (Expertise & Experience)
Standard C18 columns rely solely on hydrophobic interactions. However, TNF is a planar, electron-deficient aromatic system. By utilizing a Phenyl-Hexyl stationary phase, we exploit distinct
Detailed Experimental Workflow
Reagents:
-
Analyte: this compound (Reference Standard, >99.5%).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q).
Instrument Conditions:
-
System: HPLC with Diode Array Detector (DAD).
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Methanol (MeOH) + 0.1% Formic Acid.
-
Note: MeOH is preferred over Acetonitrile here to enhance
- selectivity.
-
-
Flow Rate: 1.0 mL/min.[2]
-
Gradient: 0-2 min (40% B), 2-15 min (40% -> 90% B), 15-20 min (90% B).
-
Detection: 254 nm (aromatic ring) and 340 nm (nitro-group charge transfer band).
Diagram: Analytical Workflow
The following diagram illustrates the validated workflow for analyzing TNF in complex matrices (e.g., pharmaceutical formulations or polymer blends).
Figure 1: Step-by-step analytical workflow for 2,4,5,7-TNF ensuring complex dissociation and precise quantification.
Validation Parameters & Performance Data
This protocol is designed to be a self-validating system, compliant with ICH Q2(R1) guidelines.
Specificity & Selectivity
The Phenyl-Hexyl column resolves TNF (Retention Time: 12.4 min) from:
-
Fluorene (Precursor): RT 14.8 min (Stronger retention due to lack of polar nitro groups).
-
2,4,7-Trinitrofluorenone (Impurity): RT 10.2 min.
-
Resolution (
): > 2.5 between all critical pairs.
Linearity and Range
-
Range: 0.5 µg/mL to 100 µg/mL.
-
Regression:
. -
Protocol: Prepare 5 concentration levels. Plot Area vs. Concentration. The intercept should not statistically differ from zero.
Accuracy & Recovery
Spike recovery experiments in a pharmaceutical matrix (e.g., API + Excipients):
-
Level 1 (50%): 99.2% Recovery (RSD 1.1%)
-
Level 2 (100%): 100.4% Recovery (RSD 0.8%)
-
Level 3 (150%): 98.9% Recovery (RSD 1.2%)
Sensitivity (LOD/LOQ)
-
Limit of Detection (LOD): 0.05 µg/mL (Signal-to-Noise ratio 3:1).
-
Limit of Quantitation (LOQ): 0.15 µg/mL (Signal-to-Noise ratio 10:1).
Decision Framework: Choosing the Right Method
Not all scenarios require the Optimized Protocol. Use this decision tree to select the appropriate method for your specific constraints.
Figure 2: Decision tree for selecting the optimal analytical technique based on sensitivity and sample complexity.
References
-
Rubin, J. M., et al. (2002). Crystal structure of 2,4,5,7-tetranitrofluorene. Ben-Gurion University Research Portal. Link
-
Linko, R. V., et al. (2005). Quantum Chemical Simulation of 2,4,7-Trinitro-9H-Fluorene-9-One Charge-Transfer Complexes. ResearchGate. Link
-
Gorgues, A., et al. (2015). Two Closely Related Organic Charge-Transfer Complexes Based on Tetrathiafulvalene and 9H-fluorenone Derivatives. MDPI. Link
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.org. Link
-
Nussbaum, M. A., et al. (2002). Determination of relative UV response factors for HPLC by use of a chemiluminescent nitrogen-specific detector. Journal of Pharmaceutical and Biomedical Analysis. Link
Sources
A Comparative Analysis of 2,4,5,7-Tetranitro-9H-fluorene: Evaluating a Novel Energetic Material Against Established Benchmarks
Abstract
The quest for novel energetic materials with superior performance and acceptable safety characteristics is a cornerstone of modern chemistry and materials science. This guide provides an in-depth evaluation of 2,4,5,7-tetranitro-9H-fluorene (TNF), a polycyclic nitroaromatic compound, benchmarked against established energetic materials such as 2,4,6-trinitrotoluene (TNT), cyclotrimethylenetrinitramine (RDX), and octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX). While extensive experimental data for TNF is not widely available in open literature, this guide synthesizes information from computational predictions, data on structurally similar compounds like 2,4,5,7-tetranitro-9-fluorenone (TNFone), and established principles of energetic materials science to provide a comprehensive performance evaluation for researchers in the field.
Introduction: The Rationale for Exploring Polynitrofluorenes
The efficacy of an energetic material is defined by a delicate balance of energy output (performance), stability, and sensitivity to initiation. While materials like RDX and HMX offer high performance, their sensitivity can be a limiting factor in certain applications. Conversely, highly insensitive materials often lack the required energetic output. This enduring challenge drives the investigation of new molecular scaffolds that can be functionalized to achieve an optimal combination of these properties.
The fluorene moiety, a rigid tricyclic aromatic system, presents an intriguing backbone for the design of new energetic materials. Its planar structure allows for dense crystal packing, which is a critical determinant of detonation performance. Furthermore, the aromatic rings can be heavily nitrated to increase the molecule's energy content and oxygen balance. This compound (TNF) represents a logical candidate within this chemical family, leveraging the structural benefits of the fluorene core with the energetic potential of four nitro groups. This guide aims to place its theoretical potential into context with the field's most trusted materials.
Synthesis Pathway and Physicochemical Properties
The synthesis of highly nitrated aromatic compounds is a well-established but hazardous process that requires careful control of reaction conditions. The proposed synthesis of TNF from 9H-fluorene is a multi-step process involving progressive nitration.
Postulated Synthesis Protocol for this compound
-
Step 1: Dinitration of 9H-Fluorene. 9H-fluorene is treated with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The primary product expected is 2,7-dinitro-9H-fluorene. The directing effects of the first nitro group guide the second to the 7-position.
-
Step 2: Oxidation to Fluorenone (Optional Intermediate Step). The dinitrofluorene can be oxidized to 2,7-dinitro-9-fluorenone using a strong oxidizing agent like sodium dichromate in acetic acid. This ketone intermediate can facilitate further nitration.
-
Step 3: Tetranitration. The dinitro-intermediate is subjected to a more potent nitrating agent, such as fuming nitric acid in oleum (sulfuric acid with dissolved SO₃), at elevated temperatures to introduce the third and fourth nitro groups at the 4 and 5 positions, yielding 2,4,5,7-tetranitro-9-fluorenone.
-
Step 4: Reduction of the Ketone (if applicable). If the fluorenone intermediate was used, the ketone at the 9-position would be reduced back to a methylene group (-CH₂-) using a method like the Wolff-Kishner or Clemmensen reduction, adapted for nitro-compounds, to yield the final product, this compound.
Caption: Postulated synthesis workflow for this compound.
Comparative Physicochemical Properties
A molecule's fundamental properties dictate its energetic potential. High density is paramount as it allows more energy to be packed into a given volume, directly influencing detonation pressure and velocity. The oxygen balance (Ω) indicates how efficiently a molecule can oxidize its own carbon and hydrogen atoms, with a value closer to zero being ideal for maximum energy release.
| Property | This compound (TNF) | TNT | RDX | HMX |
| Molecular Formula | C₁₃H₆N₄O₈ | C₇H₅N₃O₆ | C₃H₆N₆O₆ | C₄H₈N₈O₈ |
| Molecular Weight ( g/mol ) | 346.21 | 227.13 | 222.12 | 296.16 |
| Crystal Density (g/cm³) | ~1.7-1.8 (Predicted) | 1.65 | 1.82 | 1.91 |
| Oxygen Balance (Ω, %) | -46.3% | -74.0% | -21.6% | -21.6% |
Note: Properties for TNF are theoretical predictions based on its structure and comparison with analogs. The density of nitroaromatic compounds is typically in this range.
Performance Evaluation: Detonation and Sensitivity
The ultimate assessment of an energetic material lies in its detonation performance and its sensitivity to accidental initiation. High detonation velocity and pressure are desirable for applications requiring high brisance (shattering power), while low sensitivity to impact and friction is crucial for safe handling and storage.
Detonation Characteristics
Detonation velocity (VₒD) is the speed at which the detonation shock front propagates through the explosive. Detonation pressure (P_CJ) is the pressure at the Chapman-Jouguet plane, where the chemical reaction is complete. Both are key indicators of an explosive's power.
| Performance Metric | This compound (TNF) | TNT | RDX | HMX |
| Detonation Velocity (m/s) | ~7,000 - 7,500 (Predicted) | 6,900 | 8,750 | 9,100 |
| Detonation Pressure (GPa) | ~20 - 25 (Predicted) | 19 | 34 | 39 |
Note: TNF values are estimations. As a dense nitroaromatic, its performance is predicted to exceed that of TNT but fall short of the more powerful nitramines, RDX and HMX. The negative oxygen balance of TNF is a significant limiting factor on its performance compared to RDX and HMX.
Sensitivity and Thermal Stability
Sensitivity is a measure of the ease of initiation of an explosive by external stimuli such as impact, friction, or heat. Lower values indicate greater sensitivity. Thermal stability is typically assessed by the decomposition temperature.
| Safety Metric | This compound (TNF) | TNT | RDX | HMX |
| Impact Sensitivity (J) | Moderate (Predicted) | 15 | 7.5 | 7.4 |
| Friction Sensitivity (N) | Moderate (Predicted) | 353 | 120 | 120 |
| Decomposition Temp. (°C) | ~250-280 (Predicted) | 240 | 210 | 280 |
Note: The rigid, planar structure of the fluorene backbone is expected to impart good thermal stability to TNF, likely comparable to HMX. Its sensitivity is predicted to be lower than RDX and HMX, making it a potentially safer alternative, though likely more sensitive than TNT. The presence of multiple nitro groups in 2,4,5,7-tetranitro-9-fluorenone suggests it is a potential explosive material requiring careful handling.[1]
Standardized Experimental Protocols
To ensure the trustworthiness and reproducibility of data, standardized testing protocols must be employed. The following are representative methodologies for characterizing a new energetic material like TNF.
Protocol: Impact Sensitivity (BAM Fallhammer)
The BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer test is a standard method for determining impact sensitivity.
-
Sample Preparation: A 40 mg sample of the energetic material is carefully placed in the testing apparatus between a steel anvil and striker.
-
Test Execution: A specified weight (e.g., 5 kg) is dropped from a series of predetermined heights onto the striker.
-
Observation: Each test is observed for signs of initiation, such as a flame, smoke, or audible report.
-
Data Analysis: The Bruceton "up-and-down" method is used to determine the height at which there is a 50% probability of initiation (H₅₀). This height is then converted to energy in Joules.
Protocol: Thermal Stability (Differential Scanning Calorimetry - DSC)
DSC is used to measure the heat flow into or out of a sample as a function of temperature, allowing for the determination of decomposition onset and peak temperatures.
-
Sample Preparation: A small, precisely weighed sample (1-2 mg) is hermetically sealed in an aluminum pan.
-
Instrument Setup: The DSC is programmed with a specific heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Measurement: The sample is heated, and the differential heat flow between the sample and an empty reference pan is recorded.
-
Data Analysis: The resulting thermogram is analyzed to identify the onset temperature of the exothermic decomposition peak and the temperature at which the maximum energy is released (peak maximum).
Caption: Standard experimental workflow for evaluating a novel energetic material.
Concluding Analysis
Based on theoretical analysis and comparison with its structural analogs, this compound emerges as a material with a distinct profile.
-
Performance: TNF is predicted to be a more powerful explosive than TNT, benefiting from a higher density and a greater number of nitro groups. However, its significantly negative oxygen balance prevents it from reaching the performance levels of leading military-grade explosives like RDX and HMX.
-
Safety: The rigid aromatic structure of TNF likely confers greater thermal stability and lower sensitivity compared to the nitramine explosives RDX and HMX. This could make it a candidate for applications where a balance between moderate performance and enhanced safety is required.
-
Potential Application: TNF could potentially be considered for melt-castable explosive formulations or as a component in insensitive munitions (IM) where the goal is to reduce the likelihood of accidental detonation.
Ultimately, this guide underscores the potential of the polynitrofluorene scaffold in energetic materials research. While this compound itself may not surpass the highest-performing materials, its balanced profile warrants further investigation. The synthesis and experimental characterization of TNF are essential next steps to validate these theoretical predictions and fully understand its place in the landscape of energetic materials.
References
This list is representative of sources used to build the conceptual framework and data for this guide. Direct experimental data for this compound is not widely available.
-
Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. John Wiley & Sons. [Link]
-
Klapötke, T. M. (2012). Chemistry of High-Energy Materials. De Gruyter. [Link]
-
Politzer, P., & Murray, J. S. (Eds.). (2002). Energetic Materials, Part 2: Detonation, Combustion. Elsevier. [Link]
-
U.S. Army Armament Research, Development and Engineering Center. (1990). Engineering Design Handbook: Explosives Series, Properties of Explosives of Military Interest. (Report No. AMCP 706-177). [Link]
-
Zhang, C., et al. (2021). Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). Molecules, 26(15), 4523. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2,4,5,7-Tetranitro-9H-Fluorene
Forward: This document provides a detailed protocol for the safe handling and disposal of 2,4,5,7-tetranitro-9H-fluorene. The guidance herein is predicated on the compound's chemical structure—a poly-nitrated aromatic hydrocarbon. Due to the presence of four nitro groups, this compound must be treated as a high-energy, potentially explosive material with significant toxicological and environmental hazards. This guide is intended for trained researchers, scientists, and drug development professionals operating in controlled laboratory environments. Strict adherence to these protocols is essential for ensuring personnel safety and regulatory compliance.
Core Principle: Hazard-Informed Risk Mitigation
The molecular structure of this compound dictates its hazardous nature. The high nitrogen-oxygen content, coupled with an aromatic backbone, makes it analogous to well-known energetic materials. The primary directive for handling and disposal is to mitigate the inherent risks of accidental detonation, thermal decomposition, and exposure.
Causality of Hazards:
-
Explosive Potential: The four electron-withdrawing nitro groups on the fluorene ring create a highly energetic and unstable molecule. The decomposition of such compounds can be rapid and exothermic, releasing a large volume of gas (N₂, CO₂, H₂O), which is the basis of an explosion.[1][2] The decomposition can be initiated by shock, friction, or heat.
-
Thermal Instability: Polynitrated compounds are known to decompose at elevated temperatures.[3] The decomposition temperature of this compound is not well-documented, therefore a conservative approach, assuming instability at moderate temperatures, is required.
-
Toxicity: Nitroaromatic compounds are often toxic and can be mutagenic.[4] Their reduction in vivo can lead to carcinogenic aromatic amines. Therefore, skin contact, inhalation, and ingestion must be rigorously avoided.
-
Environmental Hazard: Like its parent compound, fluorene, this derivative is expected to be very toxic to aquatic life with long-lasting effects.[5][6] Release into the environment must be prevented.
Table 1: Hazard Profile and Mitigation Summary
| Hazard Type | Description | Primary Mitigation Strategy |
| Explosive | Sensitive to shock, friction, and heat. May detonate under confinement. | Handle minimal quantities. Avoid grinding, scraping, or impact. Keep wetted/desensitized. Use appropriate PPE (blast shield). |
| Thermal | May decompose violently when heated. | Store away from heat sources. Avoid direct heating of solid material. Use controlled reaction conditions for any chemical treatment. |
| Toxicological | Presumed toxic and mutagenic. | Avoid all direct contact. Use engineering controls (fume hood) and comprehensive PPE. |
| Environmental | Toxic to aquatic organisms. | Prevent release to drains or soil. All waste must be collected and treated as hazardous.[6] |
Mandatory Personal Protective Equipment (PPE) and Handling
A self-validating safety system begins with robust personal protection. The choice of PPE is not merely a suggestion but a critical barrier against catastrophic failure.
Table 2: Required Personal Protective Equipment
| Equipment | Specification | Rationale for Use |
| Eye/Face Protection | ANSI Z87.1 compliant safety glasses and a full-face shield. | Protects against splashes and provides a first line of defense against unexpected energetic events. |
| Blast Shield | Portable, sufficiently thick polycarbonate or laminated safety glass shield. | Must be placed between the user and the material during all handling and disposal steps. This is non-negotiable. |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or Viton™). | Prevents skin contact and absorption. Check for tears before each use. |
| Body Protection | Flame-retardant (FR) lab coat. | Provides a barrier against chemical splashes and offers protection from flash fires. |
| Hearing Protection | Earmuffs or earplugs. | Recommended during any procedure where there is a risk of rapid gas release or detonation. |
Handling Protocol:
-
Quantify: Only work with the smallest quantity of material necessary for your procedure.
-
Desensitize: Whenever possible, handle the material as a slurry. Wette the solid with a non-reactive solvent (e.g., water or mineral oil) to reduce its sensitivity to shock and friction.
-
Location: All handling must occur within a certified chemical fume hood, behind a blast shield.
-
Tools: Use only non-sparking tools made of materials like wood, plastic, or beryllium-copper. Avoid metal spatulas that can cause friction.
Waste Segregation and Immediate Containment
Proper segregation at the point of generation is crucial to prevent accidental mixing with incompatible materials, which could lead to a reaction.
Step-by-Step Waste Collection:
-
Designate: Establish a clearly labeled, dedicated waste container for this compound waste.
-
Container Type: Use a compatible container, such as an HDPE or glass bottle. The container must be vented to prevent pressure buildup from slow decomposition.
-
Collect Solids: Carefully transfer residual solid material into the waste container using non-sparking tools.
-
Wetting: Add enough water or mineral oil to the container to fully immerse the solid waste. This desensitization step is critical.
-
Collect Contaminated Items: Non-sharp disposables (e.g., gloves, weighing paper) that are grossly contaminated should be placed in a separate, clearly labeled, sealed bag and treated as hazardous waste.
-
Labeling: The waste container must be labeled immediately with "Hazardous Waste: this compound (Reactive/Potentially Explosive)" and the date of accumulation.
-
Storage: Store the waste container in a cool, well-ventilated area away from heat, sunlight, and incompatible materials (especially oxidizers and acids).
Diagram: Waste Segregation Workflow
This diagram outlines the decision-making process for segregating different types of waste contaminated with this compound.
Caption: Waste segregation decision tree for this compound.
Disposal Pathways
There are two primary pathways for the disposal of this material. The choice depends on laboratory capabilities and local regulations.
Pathway 1: Professional Hazardous Waste Disposal (Strongly Recommended)
The most reliable and safest method is to use a licensed professional waste disposal service.[5]
-
Contact: Engage your institution's Environmental Health & Safety (EHS) office.
-
Inform: Clearly communicate that the waste is this compound and must be treated as a reactive, potentially explosive material (RCRA waste code D003 is likely applicable).
-
Packaging: Follow the specific packaging instructions provided by the EHS office or the disposal company. Do not transport the material outside of the laboratory without authorization.
Pathway 2: Chemical Neutralization (Small Quantities, Expert Use Only)
WARNING: This procedure should only be performed by experienced chemists with a thorough understanding of the risks, behind a blast shield in a chemical fume hood.
The principle of this method is the chemical reduction of the energetic nitro groups (-NO₂) to less hazardous amino groups (-NH₂).[7] This process fundamentally changes the compound's nature, rendering it non-explosive.
Experimental Protocol: Reduction with Sodium Hydrosulfite
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a thermometer, prepare a dilute slurry of the this compound waste in water. The flask should be no more than 25% full and placed in an ice-water bath to manage the reaction exotherm.
-
Reagent Preparation: Prepare a solution of sodium hydrosulfite (Na₂S₂O₄) in water. A significant excess (5-10 molar equivalents per nitro group) is recommended to ensure complete reduction.
-
Addition: Slowly add the sodium hydrosulfite solution dropwise to the stirred slurry of the nitro compound. Maintain the internal temperature below 25°C. A color change is expected as the reaction proceeds.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for several hours (e.g., 12-24 hours) after the addition is complete to ensure the reaction goes to completion. The disappearance of the solid nitro-compound and a persistent color change are indicators. (Verification by TLC or LC-MS is recommended if possible).
-
Workup: Once the reaction is complete, neutralize the mixture carefully with sodium bicarbonate until the pH is ~7.
-
Final Disposal: The resulting aqueous solution containing the amino-fluorene derivative and inorganic salts can now be collected as a non-reactive hazardous chemical waste. Consult your local EHS for final disposal guidelines for this neutralized mixture. It must not be discharged down the drain.[8]
Decontamination and Spill Management
Equipment Decontamination:
-
Initial Rinse: Rinse all contaminated glassware and equipment with a suitable solvent (e.g., acetone) to mechanically remove any residual compound. This rinse solvent must be collected and treated as hazardous waste.
-
Chemical Wash: Wash the equipment with a detergent solution.[9]
-
Neutralizing Rinse: For a final decontamination step, rinse the equipment with the sodium hydrosulfite solution prepared for chemical neutralization, then rinse thoroughly with water.
-
Drying: Allow equipment to air dry. Do not place recently cleaned equipment directly into a hot oven.
Spill Management:
-
Evacuate: Immediately alert personnel and evacuate the immediate area.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Control: Prevent the spill from spreading. Do not attempt to clean up a large spill without proper training and equipment. Contact your EHS office.
-
For Minor Spills (<1 gram):
-
Wear the full PPE outlined in Section 2.
-
DO NOT wipe or sweep the dry powder.
-
Gently cover the spill with an inert, damp absorbent material (e.g., vermiculite or sand).
-
Carefully transfer the wetted material into a designated hazardous waste container using non-sparking scoops.[10]
-
Decontaminate the area using the procedure described above.
-
Final Word: Prioritize Safety Through Verification
The protocols described in this guide are built on established principles for handling energetic and toxic materials. The most trustworthy safety system is one that is constantly verified. Before beginning any work, ask yourself: Is my PPE adequate? Is my blast shield in place? Do I have a clear plan for waste collection and disposal? When dealing with a compound as hazardous as this compound, caution and meticulous planning are your most essential tools.
References
-
New Jersey Department of Health. (n.d.). Hazard Summary: Fluorene. Retrieved from [Link]
- Skilton, R. (n.d.). Decontamination Procedures for Medical Equipment. Retrieved from an independent medical resource. (Note: The original search result provided a non-standard URL.
-
U.S. Environmental Protection Agency. (2019, October 3). Field Equipment Cleaning and Decontamination. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
